molecular formula C21H22ClN3O4 B7826027 CP-316819 CAS No. 865877-58-3

CP-316819

Cat. No.: B7826027
CAS No.: 865877-58-3
M. Wt: 415.9 g/mol
InChI Key: WEQLRDLTRCEUHG-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-316819 is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLRDLTRCEUHG-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110382
Record name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-43-8
Record name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186392-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-316819
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186392-43-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-316819
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CP-316819: A Deep Dive into its Mechanism of Action as a Glycogen Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-316819, a selective inhibitor of glycogen phosphorylase. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Glycogen Phosphorylase

This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] This enzyme is responsible for breaking down glycogen into glucose-1-phosphate. This compound has been shown to inhibit both the human skeletal muscle (huSMGPa) and liver (huLGPa) isoforms of glycogen phosphorylase a.[1][2]

The primary effect of this inhibition in the central nervous system is the accumulation of glycogen within astrocytes, the primary storage location for this energy reserve in the brain.[3] A key characteristic of this compound's mechanism is its glucose-dependent activity. Under normal glucose levels (normoglycemia), the inhibitor is effective, leading to an increase in glycogen stores. However, during periods of low glucose (hypoglycemia), its inhibitory effect is diminished, allowing for the utilization of the stored glycogen.

This unique mode of action allows this compound to enhance the brain's energy reserves without preventing their use during critical periods of energy deprivation. Preclinical studies in rats have demonstrated that treatment with this compound leads to a significant increase in brain glycogen content. This glycogen accumulation has a neuroprotective effect, prolonging neuronal function and reducing neuronal death during episodes of severe hypoglycemia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Parameter Enzyme/Model Value Reference
IC50Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)0.017 µM
IC50Human Liver Glycogen Phosphorylase a (huLGPa)0.034 µM
In Vivo Efficacy in Rats Measurement Result Reference
Brain Glycogen ContentPercent increase following this compound treatment88 ± 3%
Neuronal Function during HypoglycemiaIncreased duration of brain electrical activity91 ± 14 minutes longer than control

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

cluster_glycogenolysis Glycogenolysis Pathway cluster_downstream Downstream Effects Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP Glycogen Phosphorylase GP->Glycogen catalyzes Glycogen_acc Increased Astrocyte Glycogen Stores CP316819 This compound CP316819->GP inhibits CP316819->Glycogen_acc leads to Neuroprotection Neuroprotection during Hypoglycemia Glycogen_acc->Neuroprotection

Caption: Mechanism of action of this compound.

cluster_workflow In Vivo Efficacy Evaluation Workflow Animal_Model Animal Model (e.g., Rats) Treatment Treatment Groups: - Vehicle Control - this compound Animal_Model->Treatment Hypoglycemia Induction of Hypoglycemia (Insulin Administration) Treatment->Hypoglycemia Monitoring Continuous Monitoring: - Blood Glucose - EEG Hypoglycemia->Monitoring Endpoint Primary Endpoint: Time to Isoelectric EEG Monitoring->Endpoint Histology Post-mortem Analysis: - Brain Glycogen Content - Histological Assessment of  Neuronal Death Endpoint->Histology

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Glycogen Phosphorylase Activity Assay (In Vitro)

This protocol is based on a colorimetric assay that measures the production of glucose-1-phosphate.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).

    • Prepare stock solutions of glycogen phosphorylase a, glycogen, and glucose-1-phosphate in the reaction buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a detection reagent containing the necessary enzymes to convert glucose-1-phosphate to a colored product.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Add glycogen phosphorylase a to the wells and incubate for a predefined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding glycogen and glucose-1-phosphate.

    • Incubate the plate at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Brain Glycogen Content (In Vivo)

This protocol is based on the fluorometric amyloglucosidase method.

  • Animal Treatment and Tissue Collection:

    • Administer this compound or vehicle to the animals according to the study design.

    • At the designated time point, euthanize the animals using a method that minimizes post-mortem glycogenolysis (e.g., microwave fixation).

    • Dissect the brain and store it at -80°C until analysis.

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Divide the homogenate into two aliquots.

  • Glycogen Digestion:

    • To one aliquot, add amyloglucosidase to digest the glycogen into glucose.

    • To the other aliquot, add buffer without the enzyme to measure the endogenous glucose.

    • Incubate both aliquots.

  • Glucose Measurement:

    • Use a fluorometric glucose assay kit to measure the glucose concentration in both aliquots.

  • Data Analysis:

    • Subtract the glucose concentration of the sample without amyloglucosidase from the sample with the enzyme to determine the amount of glucose derived from glycogen.

    • Express the glycogen content as nmol/mg of protein.

Induction of Hypoglycemia and EEG Monitoring (In Vivo)
  • Animal Preparation:

    • Implant EEG electrodes over the cerebral cortex of the animals and allow for recovery.

    • Fast the animals overnight before the experiment.

  • Experimental Procedure:

    • Administer this compound or vehicle.

    • Induce hypoglycemia by administering a dose of insulin (e.g., intraperitoneally).

    • Continuously monitor the EEG and periodically measure blood glucose levels.

  • Endpoint Determination:

    • The primary endpoint is the time from the induction of hypoglycemia to the onset of an isoelectric EEG, which indicates severe neuronal dysfunction.

Histological Assessment of Neuronal Death
  • Tissue Preparation:

    • Following the in vivo experiment, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and postfix it in the same fixative.

    • Cryoprotect the brain and section it using a cryostat.

  • Staining:

    • Nissl Staining: Stain sections with cresyl violet to visualize the morphology of neurons. Dead or dying neurons typically appear shrunken and darkly stained.

    • TUNEL Staining: Use a TUNEL assay kit to label the fragmented DNA characteristic of apoptotic cells.

  • Analysis:

    • Image the stained sections using a microscope.

    • Quantify the number of dead or dying neurons in specific brain regions of interest.

Conclusion

This compound represents a novel approach to neuroprotection by modulating the brain's own energy stores. Its selective, glucose-dependent inhibition of glycogen phosphorylase leads to an accumulation of astrocytic glycogen, which can be utilized to support neuronal function during hypoglycemic insults. The preclinical data strongly support its potential as a therapeutic agent for conditions where the brain is at risk of energy deprivation. Further research is warranted to translate these promising findings into clinical applications.

References

CP-316819 as a selective glycogen phosphorylase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, non-competitive inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By targeting a regulatory site distinct from the enzyme's active site, this compound effectively modulates glucose homeostasis, demonstrating significant potential in preclinical studies for the management of hyperglycemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the development of novel therapeutic agents.

Introduction

Glycogen phosphorylase (GP) catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate, thereby playing a crucial role in maintaining blood glucose levels. In disease states such as type 2 diabetes, elevated hepatic glucose production, driven in part by dysregulated glycogenolysis, contributes significantly to hyperglycemia. Inhibition of GP has thus emerged as a promising therapeutic strategy. This compound is an indole carboxamide derivative that has been identified as a potent and selective inhibitor of GP. It binds to an allosteric regulatory site on the enzyme, inducing a conformational change that inhibits its activity.[1] This guide will delve into the technical details of this compound, providing the necessary information for its scientific evaluation and potential therapeutic development.

Mechanism of Action

This compound acts as a selective inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme. Unlike competitive inhibitors that bind to the active site, this compound binds to a regulatory pocket approximately 33 Å away from the catalytic site.[1] This allosteric binding event stabilizes the less active T-state conformation of the enzyme, thereby preventing its transition to the more active R-state. This mechanism of action allows for potent inhibition of glycogenolysis.

dot

cluster_0 Glycogenolysis Pathway cluster_1 Inhibition Mechanism Glycogen Glycogen Glycogen_Phosphorylase Glycogen Phosphorylase (GP) Glycogen->Glycogen_Phosphorylase Substrate Glucose-1-Phosphate Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose-1-Phosphate Catalyzes CP316819 This compound Allosteric_Site Allosteric Site CP316819->Allosteric_Site Binds to Allosteric_Site->Glycogen_Phosphorylase Inhibits

Mechanism of this compound Inhibition of Glycogen Phosphorylase.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme IsoformIC50 (nM)Reference
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)17[2][3]
Human Liver Glycogen Phosphorylase a (huLGPa)34[2]
Human Liver Glycogen Phosphorylase A40
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelDoseEffectReference
ob/ob Mice5 mg/kg, p.o.28% reduction in plasma glucose
ob/ob Mice10 mg/kg, p.o.33% reduction in plasma glucose
ob/ob Mice25 mg/kg, p.o.50% reduction in plasma glucose
ob/ob Mice50 mg/kg, p.o.40% reduction in plasma glucose
Rats250 mg/kg88% increase in brain glycogen content

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments related to the evaluation of this compound.

Glycogen Phosphorylase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against glycogen phosphorylase.

Materials:

  • Human recombinant glycogen phosphorylase a (liver or muscle isoform)

  • This compound

  • Glycogen (from rabbit liver)

  • Glucose-1-phosphate (G1P)

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • BIOMOL® Green reagent for phosphate detection

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of glycogen phosphorylase a solution (0.38 U/mL in HEPES buffer).

  • Add 10 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing HEPES buffer, KCl (100 mM), MgCl2 (2.5 mM), glucose-1-phosphate (0.25 mM), and glycogen (0.25 mg/mL).

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and quantify the amount of inorganic phosphate released using 130 µL of BIOMOL® Green reagent.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

dot

cluster_workflow Glycogen Phosphorylase Inhibition Assay Workflow A Prepare Reagents: - Glycogen Phosphorylase - this compound - Substrates (Glycogen, G1P) B Dispense Enzyme into 96-well plate A->B C Add this compound or Vehicle Control B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate Mix D->E F Incubate at 37°C E->F G Stop Reaction & Add Phosphate Detection Reagent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for Glycogen Phosphorylase Inhibition Assay.
Cell-Based Hepatic Glucose Production Assay

This protocol outlines a method to assess the effect of this compound on glucose production in primary hepatocytes.

Materials:

  • Primary mouse hepatocytes

  • Collagen-coated 6-well plates

  • Culture medium (e.g., Medium 199) with and without serum and glucose

  • This compound

  • pCPT-cAMP (to stimulate gluconeogenesis)

  • Glucose production buffer (glucose-free DMEM with sodium lactate, sodium pyruvate, L-glutamine, and HEPES)

  • Colorimetric glucose assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture primary mouse hepatocytes in collagen-coated 6-well plates.

  • After attachment, serum-starve the cells overnight.

  • Wash the cells twice with warm PBS.

  • Replace the medium with glucose production buffer containing various concentrations of this compound. Include control wells with and without pCPT-cAMP.

  • Incubate the cells at 37°C for 6 hours.

  • Collect an aliquot of the medium from each well.

  • Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.

  • Normalize the glucose production to the protein content of the cells in each well.

Signaling Pathways and Logical Relationships

The regulation of glycogenolysis is a complex process involving multiple signaling pathways. This compound's inhibitory action on glycogen phosphorylase directly impacts this cascade.

dot

cluster_pathway Hormonal Regulation of Glycogenolysis Glucagon Glucagon / Epinephrine Receptor GPCR Glucagon->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Activates GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogenolysis Glycogenolysis GPa->Glycogenolysis Catalyzes GPb->GPa CP316819 This compound CP316819->GPa Inhibits

Impact of this compound on the Glycogenolysis Signaling Pathway.

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of glycogen phosphorylase. Its ability to reduce glucose production in vitro and lower blood glucose levels in animal models of diabetes highlights its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other glycogen phosphorylase inhibitors for the treatment of metabolic diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and efficacy, is warranted.

References

The Discovery and Development of CP-316819: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, allosteric inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen. Developed by Pfizer, this indole-2-carboxamide derivative was initially investigated as a therapeutic agent for type 2 diabetes mellitus. The primary rationale was to mitigate the excessive hepatic glucose production that contributes to hyperglycemia in this patient population. This compound, an analog of the earlier compound CP-91149, exhibits a glucose-dependent inhibitory mechanism, enhancing its potential for a safer profile by reducing the risk of hypoglycemia. Beyond its metabolic effects, this compound has also been demonstrated to increase brain glycogen stores and confer neuroprotective effects in preclinical models of hypoglycemia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction: The Rationale for Glycogen Phosphorylase Inhibition

In type 2 diabetes, elevated fasting plasma glucose is largely a consequence of increased hepatic glucose production (HGP). HGP is a dual process involving gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis.[1] Therefore, inhibiting hepatic GP presents a direct strategy to reduce HGP and, consequently, lower blood glucose levels.[1][2] The development of GP inhibitors like this compound was driven by the therapeutic hypothesis that modulating this pathway could offer a novel treatment for hyperglycemia in type 2 diabetes.[1]

Discovery and Chemical Properties of this compound

This compound, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, was developed by Pfizer as a selective inhibitor of glycogen phosphorylase. It is an analog of the compound CP-91149.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₂ClN₃O₄
Molecular Weight 415.87 g/mol
CAS Number 186392-43-8
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98% (HPLC)

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of glycogen phosphorylase, binding to a regulatory site distinct from the active site. This binding event stabilizes the enzyme in its inactive T-state conformation, thereby preventing the catalytic breakdown of glycogen. A key feature of this compound and its analogs is that their inhibitory potency is significantly enhanced in the presence of glucose. This synergistic interaction is therapeutically advantageous, as the inhibitor would be most active during hyperglycemic conditions and less so as blood glucose levels normalize, theoretically reducing the risk of drug-induced hypoglycemia.

Signaling Pathway of Glycogenolysis and Inhibition by this compound

The following diagram illustrates the hormonal activation of glycogenolysis and the point of intervention for this compound.

Glycogenolysis_Pathway cluster_Hormonal_Signal Hormonal Signal (e.g., Glucagon) cluster_Cellular_Response Hepatocyte Glucagon Glucagon GPCR GPCR Glucagon->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Phosphorylates (Activates) GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Breaks down GPb->GPa G1P Glucose-1-Phosphate Glycogen->G1P CP316819 This compound CP316819->GPa Allosteric Inhibition Glucose Glucose Glucose->GPa Synergistic Inhibition

Caption: Hormonal activation of glycogenolysis and the inhibitory action of this compound.

Preclinical Data

In Vitro Efficacy

This compound is a potent inhibitor of both human skeletal muscle and liver glycogen phosphorylase a.

Table 2: In Vitro Inhibitory Activity of this compound

Enzyme IsoformIC₅₀ (µM)
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)0.017
Human Liver Glycogen Phosphorylase a (huLGPa)0.034

Data sourced from commercial suppliers.

The inhibitory activity of the parent compound, CP-91149, was shown to be highly dependent on glucose concentration.

Table 3: Glucose-Dependent Inhibition by CP-91149

CompoundConditionIC₅₀ (µM)
CP-91149In the presence of 7.5 mM glucose0.13
CP-91149In the absence of glucose5- to 10-fold less potent

Data from Martin et al. (1998) for the analog CP-91149.

In Vivo Efficacy (Animal Models)

Studies in diabetic animal models demonstrated the glucose-lowering effects of glycogen phosphorylase inhibitors.

Table 4: In Vivo Effects of the Analog CP-91149 in Diabetic Mice

Animal ModelTreatmentDoseKey Findings
Diabetic ob/ob miceOral administration of CP-9114925-50 mg/kgRapid (3 hours) glucose lowering by 100-120 mg/dl without producing hypoglycemia.
Normoglycemic, non-diabetic miceCP-91149Not specifiedNo significant lowering of glucose levels.
Neuroprotective Effects

This compound has been shown to have effects on brain glycogen metabolism, leading to neuroprotective outcomes in the context of hypoglycemia.

Table 5: Neuroprotective Effects of this compound in Rats

Animal ModelTreatmentKey Findings
Male Sprague-Dawley ratsThis compound88 ± 3% increase in brain glycogen content.
Rats subjected to hypoglycemiaThis compoundMaintained brain electrical activity 91 ± 14 min longer than controls and showed markedly reduced neuronal death.

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on methodologies described in the literature for glycogen phosphorylase inhibitors.

  • Enzyme Preparation: Recombinant human liver or skeletal muscle glycogen phosphorylase a is purified and diluted in an appropriate buffer (e.g., HEPES buffer, pH 7.2).

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, the inhibitor (or vehicle control), and the substrates glycogen and glucose-1-phosphate. The reaction is initiated by the addition of one of the substrates.

  • Detection: The activity of glycogen phosphorylase is determined by measuring the amount of inorganic phosphate released from glucose-1-phosphate. This is often achieved using a colorimetric method, such as the malachite green assay, which detects the phosphate produced.

  • Data Analysis: The rate of the enzymatic reaction is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Hypoglycemia Model in Rats

This protocol is a generalized representation of the methodology used to assess the neuroprotective effects of this compound.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: A treatment group receives this compound (e.g., via intraperitoneal injection), while a control group receives a vehicle.

  • Induction of Hypoglycemia: Hypoglycemia is induced by the administration of insulin.

  • Monitoring: Blood glucose levels are monitored regularly. Brain electrical activity is monitored via electroencephalography (EEG) to determine the time to isoelectricity (a measure of neuronal function).

  • Histological Analysis: After a recovery period, brain tissue is collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of neuronal death in vulnerable brain regions.

  • Data Analysis: The time to isoelectric EEG and the number of damaged neurons are compared between the this compound-treated and control groups.

Development and Clinical Status

While this compound and its analogs showed promise in preclinical studies, information regarding their progression into human clinical trials is limited. Some studies suggest that glycogen phosphorylase inhibitors, as a class, have entered Phase II clinical trials. However, no specific clinical trial data for this compound or CP-91149 for the treatment of type 2 diabetes is readily available in the public domain. The lack of published later-stage clinical trial data may suggest that the development of this specific compound for its initial indication did not proceed or that the results did not meet the primary endpoints.

Conclusion

This compound is a well-characterized preclinical compound that effectively inhibits glycogen phosphorylase with a desirable glucose-dependent mechanism of action. Its ability to lower blood glucose in animal models of diabetes and to provide neuroprotection during hypoglycemia highlights the therapeutic potential of targeting glycogenolysis. While its clinical development for diabetes remains unclear, the wealth of preclinical data makes this compound a valuable tool for researchers studying glycogen metabolism in various physiological and pathological contexts.

Visualizations

Experimental Workflow: In Vivo Neuroprotection Study

Neuroprotection_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Induction Induction of Hypoglycemia cluster_Monitoring Monitoring and Data Collection cluster_Analysis Post-Mortem Analysis cluster_Outcome Outcome Assessment Animal_Model Select Male Sprague-Dawley Rats Drug_Admin Administer this compound (Treatment Group) or Vehicle (Control Group) Animal_Model->Drug_Admin Insulin_Admin Administer Insulin Drug_Admin->Insulin_Admin Blood_Glucose Monitor Blood Glucose Insulin_Admin->Blood_Glucose EEG Monitor EEG for Time to Isoelectricity Insulin_Admin->EEG Comparison Compare Neuroprotection between Treatment and Control Groups Blood_Glucose->Comparison Histology Histological Analysis of Brain Tissue for Neuronal Death EEG->Histology Histology->Comparison

Caption: Workflow for assessing the neuroprotective effects of this compound in a rat model of hypoglycemia.

References

CP-316819: A Technical Guide to its Effects on Neuronal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis. This technical guide delves into the core mechanism of this compound and its profound effects on neuronal activity, particularly under conditions of metabolic stress. By preventing the breakdown of glycogen, this compound effectively increases glycogen stores within the brain, primarily in astrocytes. This augmented energy reserve has been shown to sustain neuronal function and enhance survival during periods of hypoglycemia. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's neuroprotective effects.

Core Mechanism of Action: Glycogenolysis Inhibition

This compound is a selective inhibitor of glycogen phosphorylase (GP), with IC50 values of 0.017 µM and 0.034 µM for human skeletal muscle and liver glycogen phosphorylase a, respectively. Glycogen, a branched polymer of glucose, is the primary storage form of glucose in the body and is found in the brain almost exclusively within astrocytes[1][2][3]. Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which can then be utilized for energy production.

By inhibiting GP, this compound leads to an accumulation of glycogen in astrocytes. This enhanced glycogen reservoir serves as a critical energy source for neurons, particularly during periods of high energy demand or reduced glucose availability, such as hypoglycemia[1]. While this compound promotes glycogen storage under normal glucose conditions, it still permits the utilization of these stores when glucose levels are low.

Quantitative Effects on Neuronal Activity and Brain Metabolism

The impact of this compound on neuronal function has been quantified in several key studies. The primary findings are summarized in the tables below.

ParameterTreatment GroupValueUnitsReference
Brain Glycogen Content IncreaseThis compound88 ± 3%
Prolongation of Brain Electrical Activity During HypoglycemiaThis compound91 ± 14minutes

Table 1: Key Quantitative Effects of this compound on Brain Metabolism and Neuronal Function

Detailed Experimental Protocols

The following sections outline the methodologies employed in pivotal studies to elucidate the effects of this compound.

In Vivo Model of Hypoglycemia
  • Animal Model: Male Sprague-Dawley rats were utilized for in vivo experiments.

  • Drug Administration: this compound was administered to rats at a total dose of 250 mg/kg, given in three divided doses.

  • Induction of Hypoglycemia: Hypoglycemia was induced by the administration of insulin.

  • Monitoring of Neuronal Activity: Brain electrical activity was monitored using electroencephalography (EEG) to determine the onset of isoelectric EEG, a marker of severe neuronal dysfunction.

  • Assessment of Neuronal Death: Following a recovery period of 7 days after hypoglycemia, brains were harvested. Coronal sections (20 µm) were prepared and stained with hematoxylin and eosin to quantify neuronal death in vulnerable brain regions. A blinded observer counted the number of eosinophilic (degenerating) neurons.

Measurement of Brain Glycogen Content
  • Sample Preparation: Brains were fixed using microwave irradiation to prevent post-mortem changes in glycogen levels.

  • Glycogen Assay: The amount of glycogen was quantified following enzymatic degradation to glucose.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes related to the action of this compound.

Glycogenolysis_Pathway cluster_Astrocyte Astrocyte cluster_Neuron Neuron Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glycolysis Glycolysis G1P->Glycolysis GP Glycogen Phosphorylase Glycogenolysis Glycogenolysis GP->Glycogenolysis catalyzes CP316819 This compound CP316819->GP inhibits Lactate Lactate Glycolysis->Lactate Energy Energy (ATP) Lactate->Energy supports NeuronalActivity Neuronal Activity Energy->NeuronalActivity sustains

Caption: Mechanism of this compound in supporting neuronal activity.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_hypoglycemia Hypoglycemia Induction & Monitoring cluster_analysis Analysis Rat_Model Sprague-Dawley Rats CP_Admin This compound Administration (250 mg/kg) Rat_Model->CP_Admin Saline_Admin Saline Administration (Control) Rat_Model->Saline_Admin Insulin_Admin Insulin Administration CP_Admin->Insulin_Admin Glycogen_Assay Brain Glycogen Assay CP_Admin->Glycogen_Assay Saline_Admin->Insulin_Admin EEG_Monitoring EEG Monitoring Insulin_Admin->EEG_Monitoring Brain_Harvest Brain Harvesting (7 days post-hypoglycemia) EEG_Monitoring->Brain_Harvest Staining Hematoxylin & Eosin Staining Brain_Harvest->Staining Neuron_Count Quantification of Neuronal Death Staining->Neuron_Count

Caption: In vivo experimental workflow for studying this compound.

Neuroprotective Effects and Therapeutic Potential

The primary neuroprotective effect of this compound stems from its ability to preserve neuronal function during metabolic insults like hypoglycemia. By increasing astrocytic glycogen stores, the brain has a readily available energy source to maintain essential processes, such as ion gradients and neurotransmission, even when blood glucose levels are critically low. This leads to a significant delay in the onset of severe neurological dysfunction and a marked reduction in neuronal cell death.

These findings suggest a therapeutic potential for this compound in conditions characterized by or at risk of cerebral energy deficits. This could include preventing brain injury in diabetic patients experiencing severe hypoglycemia. Further research may explore its utility in other conditions where neuronal energy metabolism is compromised.

Conclusion

This compound exerts its effects on neuronal activity through a well-defined mechanism: the inhibition of glycogen phosphorylase. This leads to an increase in brain glycogen stores, which in turn provides a crucial energy buffer that sustains neuronal function and promotes survival during periods of hypoglycemia. The quantitative data from preclinical studies robustly supports its neuroprotective profile. The experimental protocols outlined provide a foundation for further investigation into the therapeutic applications of modulating brain glycogen metabolism.

References

The Glycogen Phosphorylase Inhibitor CP-316819: A Technical Guide for Studying Astrocyte Glycogenolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen, the brain's primary energy reserve, is predominantly localized within astrocytes. The dynamic process of astrocytic glycogenolysis, the breakdown of glycogen into glucose-6-phosphate and subsequently lactate, is crucial for supporting neuronal function, particularly during periods of high energy demand or metabolic stress such as hypoglycemia.[1][2][3] The study of this intricate process has been significantly advanced by the advent of specific pharmacological tools. Among these, CP-316819, a potent and selective inhibitor of glycogen phosphorylase (GP), has emerged as a key molecule for elucidating the role of astrocyte glycogen metabolism.[1][2]

This technical guide provides an in-depth overview of this compound and its application in studying astrocyte glycogenolysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary quantitative data, detailed experimental protocols, and a clear understanding of the associated signaling pathways to effectively utilize this compound in their investigations.

This compound's unique characteristic lies in its ability to induce glycogen accumulation under normoglycemic conditions while permitting its utilization when glucose levels are low. This property makes it an invaluable tool for manipulating brain glycogen stores in a controlled manner, thereby allowing for the direct investigation of the functional consequences of altered astrocyte glycogen metabolism.

Quantitative Data

The following tables summarize the key quantitative findings from studies utilizing this compound to investigate astrocyte glycogenolysis.

Table 1: In Vivo Effects of this compound on Brain Glycogen and Neuronal Function in Rats

ParameterTreatment GroupValueReference
Brain Glycogen ContentThis compound88 ± 3% increase
Duration of Brain Electrical Activity in HypoglycemiaThis compound91 ± 14 minutes longer than control
Neuronal Death after HypoglycemiaThis compoundMarkedly reduced

Table 2: In Vitro Efficacy of this compound

ParameterEnzyme/Cell TypeIC50 ValueReference
Glycogen Phosphorylase a InhibitionHuman Skeletal Muscle0.017 µM
Glycogen Phosphorylase a InhibitionHuman Liver0.034 µM

Signaling Pathways

The regulation of astrocyte glycogenolysis is a complex process involving multiple signaling pathways. This compound acts directly on glycogen phosphorylase, the final enzyme in the glycogenolytic cascade. The following diagrams illustrate the key pathways involved.

Astrocyte_Glycogenolysis_Signaling Noradrenaline Noradrenaline GPCR β-adrenergic Receptor (GPCR) Noradrenaline->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PhK Phosphorylase Kinase (PhK) PKA->PhK phosphorylates (activates) GPb Glycogen Phosphorylase b (inactive) PhK->GPb phosphorylates GPa Glycogen Phosphorylase a (active) GPb->GPa Glycogen Glycogen GPa->Glycogen catalyzes G1P Glucose-1-Phosphate Glycogen->G1P glycogenolysis CP316819 This compound CP316819->GPa inhibits

Caption: Noradrenaline-stimulated astrocyte glycogenolysis pathway and the inhibitory action of this compound.

Astrocyte_Neuron_Lactate_Shuttle cluster_astrocyte Astrocyte cluster_neuron Neuron Astro_Glycogen Glycogen Astro_G6P Glucose-6-P Astro_Glycogen->Astro_G6P Glycogenolysis Astro_Pyruvate Pyruvate Astro_G6P->Astro_Pyruvate Glycolysis Astro_Lactate Lactate Astro_Pyruvate->Astro_Lactate MCT14_A MCT1/4 Astro_Lactate->MCT14_A Neuron_Lactate Lactate MCT14_A->Neuron_Lactate transport MCT2_N MCT2 Neuron_Lactate->MCT2_N Neuron_Pyruvate Pyruvate TCA TCA Cycle Neuron_Pyruvate->TCA ATP ATP TCA->ATP generates MCT2_N->Neuron_Pyruvate transport

Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the study of astrocyte glycogenolysis.

Protocol 1: In Vivo Administration of this compound and Induction of Hypoglycemia in Rats

Objective: To elevate brain glycogen levels using this compound and assess its impact on neuronal function during insulin-induced hypoglycemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., saline)

  • Insulin (e.g., Humulin R)

  • Glucose solution (50% dextrose)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • EEG recording equipment (electrodes, amplifier, data acquisition system)

  • Femoral artery and vein catheters

Procedure:

  • Animal Preparation: House rats in a controlled environment with ad libitum access to food and water. For EEG studies, surgically implant electrodes over the cerebral cortex under anesthesia at least one week prior to the experiment. For drug and glucose administration, catheterize the femoral artery and vein.

  • This compound Administration: Administer this compound intraperitoneally at a total dose of 250 mg/kg, given in three divided doses over a period of 18 hours prior to the induction of hypoglycemia. A control group should receive the vehicle following the same injection schedule.

  • Induction of Hypoglycemia: Following the final this compound or vehicle injection, induce hypoglycemia by administering a continuous intravenous infusion of insulin (e.g., 0.2 U·kg⁻¹·min⁻¹).

  • Blood Glucose Monitoring: Monitor blood glucose levels frequently from the arterial line to ensure the target level of severe hypoglycemia (e.g., 10-15 mg/dL) is reached and maintained.

  • EEG Recording: Record EEG continuously throughout the experiment to monitor brain electrical activity. The onset of isoelectric EEG is a key endpoint.

  • Termination of Hypoglycemia: After a predetermined duration of isoelectric EEG or a set time point, terminate hypoglycemia by intravenous injection of a bolus of 50% glucose, followed by a continuous infusion to restore and maintain normoglycemia.

Protocol 2: Primary Astrocyte Culture

Objective: To establish a primary culture of astrocytes from rodent brains for in vitro studies.

Materials:

  • Postnatal day 1-3 rodent pups (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dissection buffer (e.g., cold Hank's Balanced Salt Solution - HBSS)

  • Culture medium (e.g., DMEM/F12 with 10% FBS, 1% glutamine, and antibiotics)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Cell strainers (e.g., 40 µm)

  • Poly-L-lysine or Poly-D-lysine coated culture flasks/plates

  • Orbital shaker

Procedure:

  • Tissue Dissection: Euthanize pups and dissect the cortices in cold dissection buffer. Carefully remove the meninges.

  • Mechanical and Enzymatic Digestion: Mince the cortical tissue and incubate in trypsin-EDTA and DNase I at 37°C for approximately 15-25 minutes.

  • Cell Dissociation: Stop the digestion by adding culture medium. Gently triturate the tissue with a series of pipettes to obtain a single-cell suspension.

  • Plating: Pass the cell suspension through a cell strainer and centrifuge. Resuspend the cell pellet in culture medium and plate onto coated culture flasks.

  • Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Purification: Once the culture is confluent (typically 7-10 days), purify the astrocytes by shaking the flasks on an orbital shaker overnight to remove microglia and oligodendrocytes. The remaining adherent cells will be a highly enriched astrocyte population.

Protocol 3: Measurement of Glycogen Content in Cultured Astrocytes

Objective: To quantify the amount of glycogen in cultured astrocytes following treatment with this compound.

Materials:

  • Primary astrocyte cultures

  • This compound

  • Amyloglucosidase

  • Glucose oxidase

  • Horseradish peroxidase

  • Colorimetric probe (e.g., O-dianisidine)

  • Perchloric acid (PCA)

  • Phosphate buffered saline (PBS)

  • Glycogen standard

  • Spectrophotometer

Procedure:

  • Cell Treatment: Treat confluent astrocyte cultures with the desired concentration of this compound or vehicle in fresh culture medium for a specified duration (e.g., 24 hours).

  • Cell Lysis and Glycogen Extraction: Wash the cells with PBS and then lyse them with a small volume of 0.6N PCA. Homogenize the cell lysate.

  • Enzymatic Digestion of Glycogen: Neutralize the lysate and incubate with amyloglucosidase to break down glycogen into glucose monomers. A parallel sample without amyloglucosidase serves as a control for free glucose.

  • Glucose Measurement: Add a reaction mix containing glucose oxidase, horseradish peroxidase, and a colorimetric probe. The glucose oxidase will oxidize glucose, producing hydrogen peroxide, which then reacts with the probe in a peroxidase-catalyzed reaction to produce a colored product.

  • Quantification: Measure the absorbance of the samples at the appropriate wavelength (e.g., 540-570 nm) using a spectrophotometer.

  • Calculation: Subtract the absorbance of the no-amyloglucosidase control from the sample with the enzyme to determine the amount of glucose derived from glycogen. Calculate the glycogen concentration based on a standard curve generated with known concentrations of glycogen. Normalize the glycogen content to the total protein content of the cell lysate.

Protocol 4: Histological Assessment of Neuronal Damage

Objective: To evaluate the neuroprotective effects of this compound by assessing neuronal death following hypoglycemia.

Materials:

  • Rat brains from in vivo experiments (Protocol 1)

  • 10% Formalin

  • Paraffin

  • Microtome

  • Hematoxylin solution

  • Eosin solution

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Microscope

Procedure:

  • Tissue Fixation and Processing: Following the in vivo experiment, perfuse the rats with saline followed by 10% formalin. Dissect the brains and post-fix in formalin. Dehydrate the brains through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 5-µm thick coronal sections of the brain using a microtome.

  • Deparaffinization and Rehydration: Mount the sections on slides, deparaffinize in xylene, and rehydrate through a descending series of ethanol to water.

  • Hematoxylin and Eosin (H&E) Staining:

    • Immerse slides in hematoxylin to stain the cell nuclei (blue/purple).

    • Rinse with water.

    • Differentiate in acid-alcohol and then "blue" in a weakly alkaline solution.

    • Counterstain with eosin, which stains the cytoplasm and extracellular matrix (pink/red).

  • Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol and clear in xylene. Coverslip the slides using a mounting medium.

  • Microscopic Analysis: Examine the stained sections under a light microscope. Assess neuronal damage in specific brain regions (e.g., hippocampus, cortex) by identifying morphological changes such as pyknotic nuclei, shrunken cytoplasm, and eosinophilic staining of neurons. Quantify the number of damaged neurons in each group.

Conclusion

This compound is a powerful and specific inhibitor of glycogen phosphorylase that has proven to be an indispensable tool for investigating the intricate role of astrocyte glycogenolysis in brain function and pathophysiology. This guide provides a comprehensive resource for researchers, offering quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways. By leveraging this information, scientists can further unravel the complexities of astrocyte-neuron metabolic coupling and explore the therapeutic potential of targeting astrocyte glycogen metabolism in neurological disorders.

References

CP-316819: A Technical Guide to its Antihyperglycemic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the key enzyme responsible for glycogenolysis. By targeting hepatic glycogen phosphorylase, this compound reduces the breakdown of stored glycogen into glucose, thereby decreasing hepatic glucose output. This mechanism of action has positioned this compound and other glycogen phosphorylase inhibitors as potential therapeutic agents for the management of type 2 diabetes mellitus, a condition characterized by excessive hepatic glucose production. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro potency, and effects in preclinical models. It includes structured data tables, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hyperglycemia in type 2 diabetes is largely driven by elevated rates of hepatic glucose production (HGP).[1] HGP is derived from two primary pathways: gluconeogenesis (the de novo synthesis of glucose) and glycogenolysis (the breakdown of stored glycogen).[2] Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis.[1][3] Consequently, inhibiting this enzyme presents a direct strategy for reducing HGP and lowering blood glucose levels.

This compound is an indole-2-carboxamide compound that acts as a potent inhibitor of glycogen phosphorylase.[4] It binds to a regulatory allosteric site on the enzyme, distinct from the catalytic site, preventing the conversion of the less active glycogen phosphorylase b (GPb) into its more active 'a' form (GPa). This document synthesizes the available scientific literature to provide an in-depth technical resource on this compound for the scientific community.

Mechanism of Action

This compound exerts its antihyperglycemic effect through the selective inhibition of glycogen phosphorylase. The enzyme exists in two main forms: the generally inactive, dephosphorylated 'b' form and the active, phosphorylated 'a' form. The conversion from GPb to GPa is a key step in initiating glycogen breakdown. This compound primarily binds to a regulatory site on the less-active 'b' form, stabilizing it and preventing its activation to the 'a' form. This allosteric inhibition effectively halts the phosphorolytic cleavage of glucose-1-phosphate from glycogen chains, thereby reducing the pool of glucose available for release from the liver.

Signaling Pathway

The inhibition of glycogen phosphorylase by this compound directly impacts hepatic glucose metabolism. Under normal physiological conditions, insulin signaling leads to the dephosphorylation and inactivation of GPa. This compound's mechanism can be seen as mimicking a key downstream effect of insulin on glycogen metabolism. Furthermore, recent research suggests a link between hepatic glycogen levels and the regulation of gluconeogenesis through an AMPK/CRTC2 signaling axis. By preventing glycogen breakdown and thus maintaining higher hepatic glycogen stores, GP inhibitors like this compound may also contribute to the suppression of genes involved in gluconeogenesis.

Mechanism of Action of this compound cluster_0 Hepatocyte Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis HGO Reduced Hepatic Glucose Output G1P->HGO Leads to GPb Glycogen Phosphorylase b (Inactive) GPa Glycogen Phosphorylase a (Active) GPb->GPa Activation (Phosphorylation) GPa->GPb Inactivation (Dephosphorylation) CP316819 This compound CP316819->GPb Allosteric Inhibition (Stabilizes Inactive State)

Figure 1: Allosteric inhibition of Glycogen Phosphorylase by this compound.

Quantitative Data

The potency of this compound has been characterized through in vitro enzyme inhibition assays. The compound demonstrates high affinity for both liver and muscle isoforms of glycogen phosphorylase a.

Table 1: In Vitro Inhibitory Potency of this compound
Target EnzymeIC50 Value (nM)Reference(s)
Human Liver Glycogen Phosphorylase a (huLGPa)34
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)17
Table 2: In Vivo Efficacy Data from Preclinical Models
CompoundAnimal ModelDoseEffectReference(s)
This compoundRat (in situ muscle perfusion)3 µM16-44% reduction in GPa activation
CP-91149 (analogue)Obese Mice50 mg/kg (oral)Plasma glucose reduced from 235 to 134 mg/dL

Note: Specific blood glucose-lowering data for this compound in a diabetic animal model was not available in the reviewed literature. Data for the analogue CP-91149 is provided for context.

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the inhibitory activity of compounds against glycogen phosphorylase a, based on published methodologies.

Objective: To determine the IC50 value of this compound against purified glycogen phosphorylase a.

Materials:

  • Purified rabbit muscle glycogen phosphorylase a (mGPa)

  • 50 mM HEPES buffer (pH 7.2)

  • This compound stock solution in DMSO

  • Substrate solution: 50 mM HEPES buffer containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose 1-phosphate, and 0.25 mg/mL glycogen.

  • BIOMOL® Green reagent for phosphate detection

  • 96-well microplates

  • Incubator set to 37°C

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO for control) to appropriate wells.

  • Add 50 µL of mGPa solution (e.g., 0.38 U/mL in 50 mM HEPES buffer) to each well.

  • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent according to the manufacturer's instructions.

  • Measure the absorbance on a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value using appropriate software.

Figure 2: Workflow for the Glycogen Phosphorylase Inhibition Assay.

In Vivo Antihyperglycemic Activity Assessment

This protocol describes a general approach for evaluating the antihyperglycemic effects of a test compound in a chemically-induced diabetic rodent model.

Objective: To assess the ability of this compound to lower blood glucose in diabetic animal models.

Animal Model:

  • Streptozotocin (STZ)-induced diabetic rats or mice. Diabetes is induced by a single intraperitoneal injection of STZ. Animals with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.

Materials:

  • STZ-induced diabetic rodents

  • This compound formulated for oral gavage

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize diabetic animals and divide them into treatment and control groups.

  • Record baseline fasting blood glucose levels for all animals after an overnight fast.

  • Administer a single oral dose of this compound (e.g., 50 mg/kg) to the treatment group.

  • Administer an equivalent volume of vehicle to the control group.

  • Monitor and record blood glucose levels at specific time points post-administration (e.g., 1, 2, 3, 4, 6, and 24 hours).

  • Data can be analyzed by comparing the blood glucose levels between the treated and control groups at each time point and by calculating the area under the curve (AUC) for the glucose excursion.

Clinical Development Status

While glycogen phosphorylase inhibitors as a class have advanced to Phase II clinical trials for type 2 diabetes, there are no peer-reviewed publications detailing clinical trials specifically for this compound. The compound was reportedly replaced in Pfizer's clinical development program by a subsequent analogue, ingliforib. Clinical trial results for ingliforib were mixed, with an early-phase study showing a reduction in fasting plasma glucose, but longer-term Phase II trials failing to demonstrate significant efficacy compared to placebo.

Conclusion

This compound is a well-characterized, potent inhibitor of glycogen phosphorylase with a clear mechanism of action for reducing hepatic glucose output. Preclinical in vitro data robustly support its high affinity for the target enzyme. While in vivo data in diabetic models are limited in the public domain, the therapeutic principle has been demonstrated with analogue compounds. The challenges observed in the clinical development of other glycogen phosphorylase inhibitors highlight the complexities of translating potent enzyme inhibition into long-term clinical efficacy for type 2 diabetes. Nevertheless, this compound remains a valuable tool for researchers studying glycogen metabolism and its role in metabolic diseases.

References

CP-316819: A Technical Guide to its Neuroprotective Role in Hypoglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CP-316819, a potent glycogen phosphorylase inhibitor, and its significant neuroprotective effects during hypoglycemic insults. The following sections detail the core mechanism of action, quantitative outcomes from key preclinical studies, comprehensive experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an indole carboximide inhibitor of glycogen phosphorylase.[1] In the central nervous system, glycogen is almost exclusively stored in astrocytes and serves as a crucial energy reserve.[1][2] Under normal physiological conditions, this compound inhibits the breakdown of glycogen, leading to its accumulation within these glial cells.[1][3] This augmentation of brain glycogen stores is the primary mechanism behind the neuroprotective effects of this compound. When hypoglycemia occurs, the stored glycogen can be utilized to sustain neuronal activity and viability, thereby delaying the onset of neuronal dysfunction and reducing cell death.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The data below is summarized from in vivo experiments in rat models.

ParameterControl Group (Saline)This compound Treated GroupPercentage ChangeReference
Brain Glycogen Content Baseline88 ± 3% increase+88%
Time to Isoelectric EEG during Hypoglycemia BaselineMaintained for an additional 91 ± 14 minutes-
Neuronal Death in Vulnerable Brain Regions Significant neuronal death observedMarkedly reduced neuronal death-

Signaling Pathway and Mechanism of Neuroprotection

The neuroprotective effect of this compound is initiated by its direct inhibition of glycogen phosphorylase in astrocytes. This leads to an increase in glycogen stores. During a hypoglycemic event, this augmented glycogen can be broken down to provide an alternative energy source for neurons, likely in the form of lactate, thereby preserving neuronal function and preventing cell death.

cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_condition Condition: Hypoglycemia Glucose_astro Glucose Glycogen Glycogen Glucose_astro->Glycogen Glycogenesis Glycogen->Glucose_astro Glycogenolysis Lactate_astro Lactate Glycogen->Lactate_astro Glycolysis GP Glycogen Phosphorylase CP316819 This compound CP316819->GP Inhibits Lactate_neuron Lactate Lactate_astro->Lactate_neuron Transport via MCTs ATP ATP Lactate_neuron->ATP Energy Production Neuroprotection Neuronal Survival & Function ATP->Neuroprotection Hypoglycemia Low Blood Glucose

Caption: Mechanism of this compound Neuroprotection.

Experimental Protocols

The following is a synthesized methodology for investigating the neuroprotective effects of this compound during hypoglycemia in a rat model, based on published literature.

1. Animal Model and Drug Administration:

  • Species: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • This compound Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection. A common dosage regimen involves multiple injections over a period leading up to the induction of hypoglycemia. The control group receives saline vehicle injections following the same schedule.

2. Induction of Hypoglycemia:

  • Method: Hypoglycemia is induced by the administration of insulin.

  • Procedure: A dose of insulin is administered intraperitoneally to both control and this compound-treated rats. The dosage should be sufficient to lower blood glucose to a predetermined severe level (e.g., <2.0 mM).

  • Monitoring: Blood glucose levels are monitored frequently from a tail vein to ensure the target level of hypoglycemia is reached and maintained.

3. Assessment of Neuronal Function:

  • Technique: Electroencephalography (EEG) is used to monitor brain electrical activity.

  • Procedure: EEG electrodes are implanted stereotactically over the cerebral cortex prior to the experiment. Continuous EEG recordings are taken from the onset of hypoglycemia until the EEG becomes isoelectric, indicating a cessation of neuronal activity.

  • Endpoint: The primary endpoint is the time from the onset of severe hypoglycemia to the occurrence of an isoelectric EEG.

4. Histological Analysis of Neuronal Death:

  • Tissue Preparation: At a predetermined time point after the hypoglycemic insult (e.g., 7 days), animals are euthanized, and their brains are perfusion-fixed with a suitable fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and processed for histological sectioning.

  • Staining: Brain sections, particularly of vulnerable regions like the hippocampus and cortex, are stained with hematoxylin and eosin (H&E) or other markers of cell death (e.g., Fluoro-Jade B).

  • Quantification: The number of damaged or dead neurons in specific brain regions is quantified by a blinded observer using light microscopy.

5. Statistical Analysis:

  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between the control and this compound-treated groups is typically determined using an appropriate statistical test, such as a t-test or ANOVA. A p-value of <0.05 is generally considered statistically significant.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo study evaluating the neuroprotective effects of this compound.

cluster_treatment Treatment Phase cluster_hypoglycemia Induction of Hypoglycemia cluster_assessment Assessment Phase start Start: Sprague-Dawley Rats CP316819_admin This compound Administration (i.p.) start->CP316819_admin Saline_admin Saline Administration (Control, i.p.) start->Saline_admin Insulin_admin Insulin Administration (i.p.) CP316819_admin->Insulin_admin Saline_admin->Insulin_admin BG_monitoring Blood Glucose Monitoring Insulin_admin->BG_monitoring EEG EEG Monitoring for Neuronal Activity BG_monitoring->EEG Histology Histological Analysis for Neuronal Death (7 days post) EEG->Histology end End: Data Analysis Histology->end

Caption: In Vivo Experimental Workflow.

References

An In-depth Technical Guide to CP-316819 (CAS Number: 186392-43-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, non-competitive allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and significant preclinical findings. The document details experimental protocols for in vivo studies demonstrating its neuroprotective effects during hypoglycemia and presents key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and experimental application.

Chemical and Physical Properties

This compound, with the CAS number 186392-43-8, is a synthetic indole carboxamide derivative. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
Molecular Formula C₂₁H₂₂ClN₃O₄
Molecular Weight 415.87 g/mol
Appearance White to tan powder
Solubility Soluble in DMSO (≥20 mg/mL) and ethanol.
Storage 2-8°C

Mechanism of Action

This compound exerts its biological effects by inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. It binds to a novel allosteric site on the enzyme, distinct from the active site, and stabilizes the inactive T-state conformation of both the 'a' (phosphorylated) and 'b' (dephosphorylated) forms of glycogen phosphorylase. This allosteric inhibition prevents the conformational changes required for enzymatic activity, thereby reducing the rate of glycogenolysis. In the context of the brain, where glycogen is primarily stored in astrocytes, inhibition of glycogen phosphorylase by this compound leads to an accumulation of glycogen stores.

Signaling Pathway of Glycogenolysis Inhibition

The following diagram illustrates the hormonal regulation of glycogenolysis and the point of intervention for this compound.

Glycogenolysis_Pathway cluster_Hormonal_Signal Hormonal Signal (e.g., Glucagon, Epinephrine) cluster_Cell_Membrane Cell Membrane cluster_Intracellular_Signaling Intracellular Signaling Cascade cluster_Glycogenolysis Glycogenolysis Hormone Glucagon / Epinephrine Receptor GPCR Hormone->Receptor Binds to AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Phosphorylates & Activates GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Degrades GPb->GPa Activation G1P Glucose-1-Phosphate Glycogen->G1P Releases CP316819 This compound CP316819->GPa Allosterically Inhibits CP316819->GPb Stabilizes Inactive State

Caption: Hormonal activation of glycogenolysis and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
EnzymeIC₅₀ (nM)
Human Liver Glycogen Phosphorylase a40
Human Skeletal Muscle Glycogen Phosphorylase a17
Table 2: In Vivo Effects of this compound in a Rat Model of Hypoglycemia
ParameterControl GroupThis compound Treated GroupPercentage Change
Brain Glycogen Content Baseline+ 88 ± 3%↑ 88%
Duration of Neuronal Activity during Hypoglycemia Baseline+ 91 ± 14 min↑ Prolonged
Neuronal Death ObservedMarkedly Reduced↓ Reduced

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Animal Model and Drug Administration
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in polyethylene glycol and then diluted 1:5 in physiological saline for administration.

  • Administration: Rats are administered this compound or a vehicle control via intraperitoneal (i.p.) injection. A typical dosing regimen to achieve elevated brain glycogen is 250 mg/kg administered in divided doses over 18 hours.

Induction of Hypoglycemia
  • Fasting: Animals are fasted for a predetermined period (e.g., 12 hours) prior to the induction of hypoglycemia.

  • Insulin Administration: Hypoglycemia is induced by a single i.p. injection of regular human insulin (e.g., 10 IU/kg).

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein samples using a standard glucometer. Severe hypoglycemia is typically defined as blood glucose levels below 2 mM.

Measurement of Brain Glycogen Content
  • Tissue Harvesting: At the end of the experiment, animals are euthanized, and brains are rapidly excised and frozen in liquid nitrogen to halt metabolic activity.

  • Glycogen Extraction: Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M HCl). The homogenate is then boiled to inactivate enzymes and precipitate proteins.

  • Glycogen Assay: The glycogen content in the supernatant is determined using an amyloglucosidase-based assay. The released glucose is quantified using a glucose oxidase-peroxidase coupled reaction, and the absorbance is measured spectrophotometrically.

Assessment of Neuronal Activity and Death
  • Electroencephalogram (EEG) Monitoring: For assessment of neuronal activity, animals are implanted with EEG electrodes over the cerebral cortex. EEG is recorded continuously during the hypoglycemic period. The time to the onset of isoelectric (flat-line) EEG is used as a measure of the duration of neuronal function.

  • Histological Assessment of Neuronal Death:

    • Tissue Preparation: Seven days after the hypoglycemic insult, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed and post-fixed in the same fixative.

    • Sectioning: Coronal sections (e.g., 40 µm thick) of the brain, particularly the hippocampus and cortex, are prepared using a vibratome or cryostat.

    • Staining: Sections are stained with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.

    • Quantification: Neuronal death is quantified by counting the number of healthy and degenerating (e.g., shrunken, eosinophilic) neurons in specific brain regions under a light microscope.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the neuroprotective effects of this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Induction Induction of Hypoglycemia cluster_Assessment Assessment Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Grouping Randomization into Control & Treatment Groups Animal_Acclimation->Grouping Drug_Prep This compound & Vehicle Preparation Administration Drug/Vehicle Administration (i.p. injection) Drug_Prep->Administration Grouping->Administration Fasting Fasting Administration->Fasting Insulin_Injection Insulin Injection Fasting->Insulin_Injection BG_Monitoring Blood Glucose Monitoring Insulin_Injection->BG_Monitoring EEG EEG Monitoring (Neuronal Activity) Insulin_Injection->EEG Brain_Harvest Brain Tissue Harvesting BG_Monitoring->Brain_Harvest Endpoint EEG->Brain_Harvest Endpoint Glycogen_Assay Brain Glycogen Assay Brain_Harvest->Glycogen_Assay Histology Histological Analysis (Neuronal Death) Brain_Harvest->Histology

Caption: General experimental workflow for in vivo studies of this compound.

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general approach for the synthesis of similar 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives involves the coupling of 5-chloro-1H-indole-2-carboxylic acid with an appropriate amine. The synthesis would likely proceed through the activation of the carboxylic acid group to form an acyl chloride or an active ester, followed by amidation with the chiral amine precursor (1S,2R)-3-amino-1-phenyl-1,2-propanediol derivative.

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are not extensively reported in the public domain. However, based on its intended use as a research tool for in vivo studies, it can be inferred that the compound possesses adequate bioavailability and blood-brain barrier permeability to exert its effects on the central nervous system following systemic administration. The dosing regimen used in preclinical studies suggests a half-life that allows for the sustained elevation of brain glycogen levels.

Conclusion

This compound is a valuable research tool for investigating the role of astrocytic glycogen metabolism in neuronal function and survival. Its ability to increase brain glycogen stores and provide neuroprotection during hypoglycemia highlights the potential therapeutic relevance of targeting glycogen phosphorylase in conditions of metabolic stress. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Methodological & Application

Application Notes and Protocols for CP-316819 and the Structurally Related p53 Activator CP-31398

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis. It is primarily utilized in research to study the role of glycogen metabolism in various physiological and pathological states, particularly in neuroscience and diabetes research.[1][2] It is important to distinguish this compound from the similarly named compound, CP-31398, which is known for its ability to activate the p53 tumor suppressor pathway in cancer cells. This document provides detailed application notes and protocols for both compounds to address potential nomenclature confusion and serve researchers interested in either glycogen metabolism or p53 signaling.

Part 1: this compound - Glycogen Phosphorylase Inhibitor

Application Notes

This compound is a valuable tool for investigating the role of glycogen as an energy source in various cell types, most notably astrocytes in the central nervous system.[1] By inhibiting glycogen phosphorylase, this compound prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen. This allows researchers to study the consequences of impaired glycogenolysis on cellular function, survival, and metabolism, especially under conditions of metabolic stress like hypoglycemia. In cell culture, it has been used to assess the dependence of cancer cells on glycogen metabolism for viability.

Key Experimental Applications:
  • Studying the role of astrocyte glycogen in supporting neuronal function and survival.

  • Investigating the contribution of glycogenolysis to cancer cell metabolism and proliferation.

  • Elucidating the signaling pathways regulated by glycogen availability, such as AMPK activation.

Quantitative Data Summary
ParameterValueCell/SystemReference
IC50 (huSMGPa) 0.017 µMHuman Skeletal Muscle Glycogen Phosphorylase a
IC50 (huLGPa) 0.034 µMHuman Liver Glycogen Phosphorylase a
In Vivo Efficacy 88% increase in brain glycogenRat brain
Experimental Protocol: Inhibition of Glycogenolysis in Cell Culture

This protocol provides a general framework for using this compound to study the effects of glycogen phosphorylase inhibition in cultured cells.

1. Materials:

  • This compound (Tocris Bioscience or other supplier)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest (e.g., primary astrocytes, cancer cell lines)

  • Reagents for downstream analysis (e.g., cell viability assay, glycogen assay kit, western blot reagents)

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Seeding:

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Allow cells to adhere and reach the desired confluency (typically 50-70%).

4. Treatment with this compound:

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.

  • The effective concentration can vary between cell types and experimental goals. A typical starting range is 1-10 µM.

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

5. Downstream Analysis:

  • Cell Viability: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

  • Glycogen Content: Measure intracellular glycogen levels using a commercial glycogen assay kit.

  • Protein Expression/Signaling: Analyze changes in protein expression or phosphorylation status (e.g., AMPK) via western blotting.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) treat_cells Treat Cells with this compound (e.g., 1-10 µM) prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability glycogen Glycogen Content Assay treat_cells->glycogen western Western Blot (e.g., p-AMPK) treat_cells->western vehicle_control Include Vehicle Control (DMSO) vehicle_control->viability vehicle_control->glycogen vehicle_control->western

Caption: Workflow for this compound cell culture experiments.

G This compound Signaling Pathway CP316819 This compound GP Glycogen Phosphorylase CP316819->GP Glycogen Glycogen Accumulation CP316819->Glycogen leads to Glycogenolysis Glycogenolysis GP->Glycogenolysis Glucose Decreased Glucose-1-Phosphate Glycogenolysis->Glucose AMPK AMPK Activation (in some contexts) Glucose->AMPK may influence

Caption: this compound inhibits glycogen phosphorylase.

Part 2: CP-31398 - p53 Activator

Application Notes

CP-31398 is a small molecule that has been shown to restore wild-type function to mutant p53 proteins. It is thought to stabilize the active conformation of p53, enabling it to bind to DNA and transactivate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with mutant p53. It has also been observed to stabilize wild-type p53 by reducing its ubiquitination. This compound is a valuable tool for studying p53 signaling and for investigating the therapeutic potential of reactivating p53 in cancer.

Key Experimental Applications:
  • Reactivating mutant p53 function in cancer cell lines.

  • Inducing p53-dependent apoptosis and cell cycle arrest.

  • Studying the downstream targets of activated p53.

  • Investigating the role of p53 in tumor suppression in vitro and in vivo.

Quantitative Data Summary
ParameterValueCell/SystemReference
Binding Affinity to p53 DBD 1-2 µMp53 DNA Binding Domain
Experimental Protocol: p53 Activation in Cancer Cells

This protocol provides a general method for using CP-31398 to activate p53 in cancer cells.

1. Materials:

  • CP-31398

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line with known p53 status (mutant or wild-type)

  • Appropriate cell culture medium and supplements

  • Reagents for downstream analysis (e.g., apoptosis assay, cell cycle analysis reagents, antibodies for western blotting)

2. Stock Solution Preparation:

  • Prepare a stock solution of CP-31398 in DMSO (e.g., 10 mM).

  • Store at -20°C or -80°C.

3. Cell Seeding and Treatment:

  • Seed cancer cells and allow them to attach.

  • Treat cells with CP-31398 at various concentrations. A common starting range is 3-6 µM.

  • Include a vehicle control (DMSO).

  • Incubate for a suitable duration (e.g., 12-48 hours) depending on the endpoint being measured.

4. Downstream Analysis:

  • Apoptosis: Analyze apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3 activation.

  • Cell Cycle: Perform cell cycle analysis by staining with propidium iodide and analyzing by flow cytometry.

  • p53 Target Gene Expression: Measure the expression of p53 target genes (e.g., p21, PUMA, Bax) by qPCR or western blotting.

  • p53 Stabilization: Assess the levels of p53 protein by western blotting.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for CP-31398 Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare CP-31398 Stock in DMSO treat_cells Treat Cells with CP-31398 (e.g., 3-6 µM) prep_stock->treat_cells seed_cells Seed Cancer Cells (mutant p53) seed_cells->treat_cells apoptosis Apoptosis Assay (Annexin V) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle western Western Blot (p53, p21, Bax) treat_cells->western

Caption: Workflow for CP-31398 p53 activation experiments.

G CP-31398 p53 Activation Pathway CP31398 CP-31398 mut_p53 Mutant p53 (unstable) CP31398->mut_p53 stabilizes wt_p53_conf Wild-Type p53 Conformation (stabilized) mut_p53->wt_p53_conf p53_targets Transcription of p53 Target Genes (p21, Bax, PUMA) wt_p53_conf->p53_targets cell_cycle_arrest Cell Cycle Arrest p53_targets->cell_cycle_arrest apoptosis Apoptosis p53_targets->apoptosis

Caption: CP-31398 restores wild-type function to mutant p53.

References

Application Notes and Protocols for CP-316819 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme in glycogenolysis. By blocking the breakdown of glycogen, this compound has been investigated for its therapeutic potential in conditions where modulation of glucose metabolism is beneficial. Primarily, its effects have been studied in animal models of hypoglycemia and neuronal injury, where preserving glycogen stores in astrocytes can protect neurons.

It is important to distinguish this compound from a similarly named compound, CP-31398 . While both are small molecules developed in pharmaceutical research, their primary mechanisms of action differ significantly. This compound targets glycogen metabolism, whereas CP-31398 is known for its ability to restore wild-type function to mutant p53, a critical tumor suppressor protein. This document will focus on the administration of this compound in animal models, with comparative data on CP-31398 provided for context in cancer research models where p53 modulation is the therapeutic goal.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data for the administration of this compound and the related compound CP-31398 in various animal models.

Table 1: this compound Administration in a Rat Model of Hypoglycemia

ParameterValueAnimal ModelAdministration RouteReference
Dosage Low Dose & High Dose (specific concentrations not detailed)Male Sprague-Dawley RatsIntracerebroventricular (ICV) Infusion[No specific citation found for exact concentrations]
Effect on Brain Glycogen 88 ± 3% increase in brain glycogen contentMale Sprague-Dawley RatsNot specified[No specific citation found for this exact value]
Functional Outcome Maintained brain electrical activity 91 ± 14 min longer during hypoglycemiaMale Sprague-Dawley RatsNot specified[No specific citation found for this exact value]
Cellular Outcome Markedly reduced neuronal deathMale Sprague-Dawley RatsNot specified[No specific citation found for this exact value]

Table 2: CP-31398 Administration in Mouse Cancer Models

ParameterValueAnimal ModelCancer ModelAdministration RouteReference
Dosage 2 mg/mouse (daily or twice daily)Nude MiceRhabdomyosarcoma (RD cells) XenograftIntraperitoneal (i.p.)[1][2]
Treatment Duration 11 weeksNude MiceRhabdomyosarcoma (RD cells) XenograftIntraperitoneal (i.p.)[1][2]
Outcome Significant reduction in tumor growthNude MiceRhabdomyosarcoma (RD cells) XenograftIntraperitoneal (i.p.)[1]
Dosage 150 ppm or 300 ppm in dietUPII-SV40T Transgenic MiceBladder Transitional Cell CarcinomaOral (in diet)
Treatment Duration 34 weeksUPII-SV40T Transgenic MiceBladder Transitional Cell CarcinomaOral (in diet)
Outcome Significant decrease in bladder tumor weights (up to 80.2% in males)UPII-SV40T Transgenic MiceBladder Transitional Cell CarcinomaOral (in diet)

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueAnimal ModelAdministration RouteReference
Cmax Data not available in searched literature---
Tmax Data not available in searched literature---
AUC Data not available in searched literature---
Half-life (t½) Data not available in searched literature---
Bioavailability Data not available in searched literature---

Note: Despite extensive searches, specific pharmacokinetic data for this compound in animal models were not found in the available literature. Researchers should perform pharmacokinetic studies as part of their experimental design.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Rats

This protocol is based on methodologies for ICV infusion in rats and is intended for studies investigating the central effects of this compound.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile artificial cerebrospinal fluid (aCSF) or saline)

  • Stereotaxic apparatus for rats

  • Anesthesia (e.g., isoflurane)

  • Microinjection pump and syringe

  • Cannula and tubing

  • Surgical instruments

2. Animal Preparation:

  • Anesthetize the rat using isoflurane (or other approved anesthetic) and mount it in the stereotaxic apparatus.

  • Shave the scalp and clean with an antiseptic solution.

  • Make a midline incision to expose the skull.

3. Stereotaxic Surgery:

  • Identify the bregma and lambda landmarks on the skull.

  • Determine the coordinates for the lateral ventricle (a common target for ICV injection).

  • Drill a small burr hole at the determined coordinates.

  • Slowly lower the injection cannula to the desired depth.

4. Drug Preparation and Administration:

  • Dissolve this compound in the chosen vehicle to the desired concentration. The solubility of this compound in aqueous solutions may be limited, and the use of a co-solvent like DMSO may be necessary, followed by dilution in aCSF or saline. Ensure the final concentration of the co-solvent is non-toxic.

  • Load the microinjection syringe with the drug solution, ensuring no air bubbles are present.

  • Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.

  • After infusion, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon retraction.

  • Slowly withdraw the cannula and suture the incision.

5. Post-operative Care:

  • Provide appropriate post-operative analgesia and monitor the animal for recovery.

Protocol 2: Intraperitoneal (i.p.) Administration of CP-31398 in Mice

This protocol is based on studies using CP-31398 in mouse xenograft models and is provided as a reference for systemic administration of a related small molecule. A similar protocol could be adapted for this compound for systemic studies, pending determination of an appropriate vehicle.

1. Materials:

  • CP-31398

  • Vehicle: A suitable vehicle for i.p. injection of hydrophobic compounds. A common choice is a mixture of DMSO and saline (e.g., 10% DMSO in sterile saline) or a formulation with Cremophor EL or similar solubilizing agents.

  • Syringes and needles (e.g., 25-27 gauge)

2. Drug Preparation:

  • Prepare a stock solution of CP-31398 in 100% DMSO.

  • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is well-tolerated by the animals (typically ≤10%).

  • Vortex the solution to ensure it is well-mixed.

3. Administration:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

Signaling Pathways and Experimental Workflows

Glycogenolysis Inhibition by this compound

This compound directly inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. This action preserves cellular glycogen stores. Inhibition of glycogenolysis can have downstream effects on cellular energy sensing and signaling pathways, such as the MAPK/ERK and TNF-α/NF-κB pathways, particularly under conditions of metabolic stress.

G cluster_glycogenolysis Glycogenolysis Pathway cluster_inhibition Inhibition cluster_downstream Potential Downstream Effects Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis MetabolicStress Metabolic Stress G1P->MetabolicStress Reduced production under stress GP Glycogen Phosphorylase GP->Glycogen GP->G1P CP316819 This compound CP316819->GP Inhibits MAPK_ERK MAPK/ERK Pathway MetabolicStress->MAPK_ERK TNF_NFkB TNF-α/NF-κB Pathway MetabolicStress->TNF_NFkB

Caption: Inhibition of glycogen phosphorylase by this compound.

p53 Reactivation by CP-31398

CP-31398 is reported to stabilize the wild-type conformation of mutant p53, restoring its tumor suppressor functions. This leads to the transactivation of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

G cluster_p53_pathway p53 Reactivation Pathway cluster_drug Drug Action Mutant_p53 Mutant p53 (inactive) WT_p53 Wild-Type p53 (active) Mutant_p53->WT_p53 Conformational Change p21 p21 WT_p53->p21 Transactivates Bax Bax WT_p53->Bax Transactivates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis CP31398 CP-31398 CP31398->Mutant_p53 Restores WT conformation

Caption: p53 reactivation by the related compound CP-31398.

General Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for administering this compound or a related compound in an animal model and assessing its effects.

G start Animal Acclimatization baseline Baseline Measurements start->baseline randomization Randomization into Groups (Vehicle vs. Treatment) baseline->randomization administration Drug Administration (e.g., ICV, i.p.) randomization->administration monitoring Monitoring (Health, Behavior, Tumor Size) administration->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: A general workflow for in vivo compound administration.

References

Application Notes and Protocols for Preparing CP-316819 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of CP-316819 in Dimethyl Sulfoxide (DMSO). This compound is a selective inhibitor of glycogen phosphorylase, a key enzyme in glycogen metabolism.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 415.87 g/mol [1]
Formula C₂₁H₂₂ClN₃O₄[1]
Purity ≥98%[1]
CAS Number 186392-43-8
Solubility in DMSO Soluble to 100 mM
IC₅₀ (huSMGPa) 0.017 µM
IC₅₀ (huLGPa) 0.034 µM

huSMGPa: human skeletal muscle glycogen phosphorylase a huLGPa: human liver glycogen phosphorylase a

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Preparation: Ensure a clean and sterile working area. Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weighing: Accurately weigh out 4.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Dilution Calculator

To prepare stock solutions with different concentrations, use the following formula:

Volume of DMSO (mL) = [Mass of this compound (mg) / 415.87 ( g/mol )] / [Desired Concentration (mM) / 1000]

The following table provides quick reference volumes for preparing common stock solution concentrations:

Desired ConcentrationMass of this compound for 1 mL of Stock Solution
1 mM0.42 mg
5 mM2.08 mg
10 mM4.16 mg
50 mM20.80 mg

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a selective inhibitor of glycogen phosphorylase. This enzyme catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. By inhibiting this enzyme, this compound prevents the mobilization of glucose from glycogen stores. This mechanism is of interest in various research areas, including the study of metabolic diseases like type 2 diabetes and neurological conditions where brain glycogen metabolism plays a role.

CP316819_Mechanism cluster_glycogenolysis Glycogenolysis cluster_inhibition Inhibition Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase CP316819 This compound CP316819->Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for CP-316819 in Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of CP-316819 solutions in ethanol. This compound is a selective inhibitor of glycogen phosphorylase, a key enzyme in the regulation of glycogenolysis.

Data Presentation: Solubility of this compound

The solubility of this compound in common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Ethanol10041.59
Dimethyl Sulfoxide (DMSO)10041.59

Molecular Weight of this compound: 415.87 g/mol

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate. This inhibition leads to an accumulation of glycogen within cells.

CP316819_Pathway cluster_cellular_environment Cellular Environment Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glycolysis Glycolysis & Energy Production G1P->Glycolysis GP Glycogen Phosphorylase CP316819 This compound CP316819->GP

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of a 100 mM Stock Solution of this compound in Ethanol

This protocol describes the preparation of a 100 mM stock solution of this compound in 200 proof (100%) ethanol.

Materials:

  • This compound (powder)

  • 200 proof (100%) Ethanol, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound:

    • In a sterile microcentrifuge tube, accurately weigh 4.16 mg of this compound.

    • Calculation: 0.1 L * 0.1 mol/L * 415.87 g/mol = 4.1587 g for 1 L. For 1 mL, this is 4.1587 mg. To prepare 100 µL, weigh 0.416 mg. For ease of weighing, it is recommended to prepare a larger volume, for instance, 1 mL, which requires 4.16 mg.

  • Adding the Solvent:

    • Add 100 µL of 200 proof ethanol to the microcentrifuge tube containing the weighed this compound.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming in a water bath (not exceeding 37°C) can also be used to aid dissolution if necessary.

  • Storage:

    • Once fully dissolved, the 100 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for using the this compound ethanol stock solution in cell-based assays.

In_Vitro_Workflow Stock Prepare 100 mM This compound Stock in Ethanol Dilute Prepare Working Dilutions in Cell Culture Medium Stock->Dilute Treat Treat Cells with Working Solution Dilute->Treat Assay Perform Cellular Assay (e.g., Glycogen Content, Western Blot) Treat->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End Start Start Start->Stock

Caption: A typical workflow for in vitro experiments.

Important Considerations:

  • Final Ethanol Concentration: When preparing working dilutions in aqueous cell culture media, ensure that the final concentration of ethanol is not toxic to the cells. It is generally recommended to keep the final ethanol concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments.

  • Aqueous Solubility: this compound has low aqueous solubility. When diluting the ethanol stock solution into an aqueous medium, it is crucial to mix thoroughly to avoid precipitation. Serial dilutions may be necessary for high final concentrations.

  • Purity and Batch Variability: Always refer to the Certificate of Analysis for the specific batch of this compound for the most accurate molecular weight and purity information.

Application Notes and Protocols for CP-316819 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the glycogen phosphorylase inhibitor, CP-316819. The included protocols are designed to guide researchers in assessing the stability of this compound under various stress conditions, ensuring the integrity and reliability of experimental results.

Chemical and Physical Properties of this compound

This compound, with the chemical name 5-chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a potent inhibitor of glycogen phosphorylase.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₁H₂₂ClN₃O₄[1]
Molecular Weight 415.9 g/mol [1]
Appearance A solid[1]
Purity ≥98%
Solubility DMSO: 40 mg/mL, Ethanol: Soluble
CAS Number 186392-43-8

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its stability and ensure its efficacy in research applications. The recommended storage conditions for both the solid compound and solutions are summarized in Table 2.

FormStorage TemperatureRecommended DurationReference
Solid -20°C≥ 4 years
Solid Room TemperatureStable (short-term)
Stock Solution (-80°C) -80°CUp to 6 months
Stock Solution (-20°C) -20°CUp to 1 month

Note: For long-term storage, it is highly recommended to store the solid compound at -20°C. When preparing stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Stability Profile and Potential Degradation Pathways

This compound contains several functional groups that may be susceptible to degradation under certain conditions, including an indole ring, a carboxamide linkage, a secondary alcohol, and an N-methoxy-N-methylamide group. The potential degradation pathways are illustrated in the diagram below.

G Potential Degradation Pathways of this compound CP316819 This compound Hydrolysis Hydrolysis (Acidic/Basic) CP316819->Hydrolysis Amide bonds Oxidation Oxidation CP316819->Oxidation Indole ring Photodegradation Photodegradation (UV/Vis Light) CP316819->Photodegradation Indole ring Thermal_Degradation Thermal Degradation CP316819->Thermal_Degradation Overall structure Hydrolysis_Products Carboxylic Acid and Amine Fragments Hydrolysis->Hydrolysis_Products Oxidation_Products N-oxide, Hydroxylated Indole Oxidation->Oxidation_Products Photo_Products Radical-mediated Products Photodegradation->Photo_Products Thermal_Products Isomerization/Fragmentation Products Thermal_Degradation->Thermal_Products

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, forced degradation studies should be performed according to the International Council for Harmonisation (ICH) guidelines. These studies expose the drug substance to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies on this compound.

G Forced Degradation Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Stop Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze end Characterize Degradants and Determine Stability analyze->end

Caption: General workflow for forced degradation studies.

Protocol for Forced Degradation Studies

This protocol describes the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing of this compound.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.

    • Basic: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Neutral: To 1 mL of the stock solution, add 1 mL of HPLC grade water. Keep at room temperature for 24 hours.

    • After the incubation period, neutralize the acidic and basic solutions before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a thin layer of solid this compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at 60°C for 24 hours in an oven.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC-UV method described below.

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70% B30-31 min: 70-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Summary of Expected Stability Data

The following table summarizes the hypothetical results from the forced degradation studies. This data is for illustrative purposes to demonstrate the type of information that can be obtained from such studies.

Stress ConditionReagent/ConditionDurationExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 N HCl24 hours15-25%Hydrolysis of amide linkages
Basic Hydrolysis 0.1 N NaOH24 hours20-30%Hydrolysis of amide linkages
Oxidation 3% H₂O₂24 hours10-20%N-oxides, hydroxylated indole
Photolysis 1.2 million lux hours-5-15%Photolytic cleavage products
Thermal 60°C24 hours< 5%Isomers, minor degradation

Conclusion

This compound is a stable compound when stored under the recommended conditions. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The provided protocols offer a framework for researchers to assess the stability of this compound and to develop and validate stability-indicating analytical methods. Adherence to these guidelines will ensure the quality and reliability of data generated using this important research compound.

References

Application Notes and Protocols for CP-316819-Mediated Enhancement of Brain Glycogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis.[1] Its unique mechanism of action, being effective in the presence of glucose, allows for the accumulation of glycogen in brain tissue under normoglycemic conditions.[2][3][4] This property makes this compound a valuable pharmacological tool for investigating the roles of brain glycogen in neuronal function, neuroprotection, and metabolic regulation. These application notes provide detailed protocols for the in vivo administration of this compound to increase brain glycogen content, methods for quantifying changes in glycogen levels, and a summary of expected outcomes based on preclinical studies.

Introduction

Brain glycogen, located primarily within astrocytes, serves as a crucial energy reservoir for the brain.[5] It plays a vital role in supporting neuronal activity, particularly during periods of high energy demand or metabolic stress such as hypoglycemia and ischemia. The ability to pharmacologically manipulate brain glycogen levels is essential for elucidating its physiological and pathophysiological functions. This compound, an indole carboximide inhibitor of glycogen phosphorylase, offers a unique advantage by promoting glycogen accumulation without preventing its utilization when glucose levels are low. Preclinical studies have demonstrated that increasing brain glycogen with this compound can prolong neuronal function and reduce neuronal death during hypoglycemic insults. These findings highlight its potential as a research tool and a lead compound for therapeutic development in conditions associated with cerebral energy deficits.

Data Presentation

Table 1: Effects of this compound on Brain Glycogen Content and Neuronal Function in Rats
ParameterControl Group (Saline)This compound Treated GroupPercentage ChangeReference
Brain Glycogen ContentNormalized to 100%188 ± 3%+88%
Time to Isoelectric EEG during HypoglycemiaBaseline+ 91 ± 14 min-
Neuronal Death in Hippocampus (CA1, Subiculum) and Piriform Cortex after HypoglycemiaSignificant Neuronal Death ObservedMarkedly Reduced-

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Rats

Objective: To increase brain glycogen content in rats through systemic administration of this compound.

Materials:

  • This compound ([R-R,S]-5-Chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide)

  • Saline solution (0.9% NaCl)

  • Vehicle for this compound (e.g., DMSO and saline). The exact vehicle composition may require optimization based on the solubility of the specific batch of this compound.

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Syringes and needles for administration (route-dependent)

Procedure:

  • Animal Preparation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound. A suggested dosage is a total of 250 mg/kg body weight. This can be administered in three divided doses to improve tolerability. The specific solvent and concentration should be determined based on the solubility characteristics of this compound.

  • Administration: Administer the prepared this compound solution or vehicle control to the rats. The route of administration (e.g., intraperitoneal injection, oral gavage) should be consistent across all animals. The administration schedule for the divided doses should be clearly defined (e.g., every 8 hours).

  • Monitoring: Observe the animals for any adverse reactions following administration.

  • Tissue Harvesting: At the desired time point after the final dose, euthanize the animals using an approved method. For brain glycogen analysis, rapid tissue fixation is crucial to prevent post-mortem glycogenolysis. Microwave fixation is often recommended. If microwave fixation is not available, rapidly decapitate the animal and freeze the brain in liquid nitrogen.

  • Sample Storage: Store the harvested brain tissue at -80°C until glycogen analysis.

Protocol 2: Quantification of Brain Glycogen Content

Objective: To measure the concentration of glycogen in brain tissue samples.

Materials:

  • Frozen brain tissue

  • Homogenizer

  • Amyloglucosidase

  • Glucose assay kit (e.g., based on glucose oxidase or hexokinase)

  • Spectrophotometer or fluorometer

  • Buffer solutions

  • Glycogen standards

Procedure:

  • Tissue Homogenization: Homogenize the frozen brain tissue in a suitable buffer on ice.

  • Glycogen Hydrolysis:

    • Take an aliquot of the homogenate and add amyloglucosidase. This enzyme will digest the glycogen into glucose monomers.

    • Incubate the samples at an appropriate temperature and for a sufficient duration to ensure complete glycogen digestion.

  • Glucose Measurement:

    • Use a commercial glucose assay kit to measure the concentration of glucose in the hydrolyzed samples.

    • Also, measure the endogenous free glucose in a separate aliquot of the homogenate that has not been treated with amyloglucosidase.

  • Calculation:

    • Subtract the endogenous free glucose concentration from the total glucose concentration (after amyloglucosidase treatment) to determine the amount of glucose derived from glycogen.

    • Normalize the glycogen content to the weight of the tissue sample (e.g., in µmol/g).

  • Standard Curve: Prepare a standard curve using known concentrations of glycogen to ensure the accuracy of the assay.

Visualizations

Signaling_Pathway cluster_Astrocyte Astrocyte Glucose Glucose Glycogen Glycogen Glucose->Glycogen Glycogenesis GS Glycogen Synthase Glucose->GS Activation G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP Glycogen Phosphorylase Glycolysis Glycolysis G1P->Glycolysis CP316819 This compound CP316819->GP Inhibition

Caption: Mechanism of Action of this compound in Astrocytes.

Experimental_Workflow cluster_InVivo_Study In Vivo Experiment cluster_Analysis Biochemical Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Drug_Preparation This compound Preparation (250 mg/kg) Animal_Acclimation->Drug_Preparation Administration Systemic Administration (e.g., IP injection) Drug_Preparation->Administration Tissue_Harvesting Brain Tissue Harvesting (Microwave Fixation or Liquid N2) Administration->Tissue_Harvesting Sample_Storage Storage at -80°C Tissue_Harvesting->Sample_Storage Homogenization Tissue Homogenization Sample_Storage->Homogenization Hydrolysis Glycogen Hydrolysis (Amyloglucosidase) Homogenization->Hydrolysis Glucose_Assay Glucose Measurement Hydrolysis->Glucose_Assay Data_Analysis Data Analysis and Quantification Glucose_Assay->Data_Analysis

Caption: Experimental Workflow for In Vivo Studies.

Discussion and Conclusion

This compound serves as a powerful tool for modulating brain glycogen levels, thereby enabling detailed investigation into the role of this energy store in brain function. The provided protocols offer a framework for conducting in vivo studies to assess the efficacy of this compound and to quantify its impact on brain glycogen content. The significant increase in brain glycogen observed following this compound administration is associated with enhanced neuronal resilience to metabolic stress. Researchers utilizing this compound should carefully consider the experimental design, including the choice of animal model, dosage, route of administration, and timing of tissue collection, to ensure reproducible and meaningful results. Further studies are warranted to explore the full therapeutic potential of glycogen phosphorylase inhibitors in neurological disorders characterized by impaired energy metabolism.

References

Application Notes and Protocols for CP-316819: A Selective Inhibitor of Human Skeletal Muscle Glycogen Phosphorylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[1] GP catalyzes the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate, thereby playing a crucial role in glucose homeostasis.[2] this compound has been investigated for its potential therapeutic applications, particularly in the context of type 2 diabetes, due to its ability to lower blood glucose levels by inhibiting hepatic glycogenolysis.[3][4] This document provides detailed application notes and protocols for the use of this compound in inhibiting human skeletal muscle glycogen phosphorylase.

Mechanism of Action

This compound is an analogue of CP-91149 and functions as an allosteric inhibitor of glycogen phosphorylase.[3] It binds to a regulatory pocket on the enzyme, which is distinct from the catalytic site where substrates like glucose bind. This binding event primarily occurs on the less-active 'b' form of glycogen phosphorylase, preventing its conformational change to the more active 'a' form. This mechanism of action effectively reduces the rate of glycogen breakdown.

Data Presentation

In Vitro Inhibitory Activity of this compound
Enzyme SourceIC50 (nM)Reference
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)17
Human Liver Glycogen Phosphorylase a (huLGPa)34
In Vivo Effects of this compound in Rat Skeletal Muscle
ParameterEffectDosage and ConditionsReference
Glycogen Phosphorylase 'a' form activationReduced by 16% at rest, 24% during maximal contraction, and 44% during submaximal contractionIn situ rat hindlimb model
Muscle Lactate ProductionModest reductionIn situ rat hindlimb model
Muscle Glycogen ContentSignificant increase in medium and high-dose groupsContinuous injection over 28 days
Muscle ATP LevelsDecreased in medium and high-dose groupsContinuous injection over 28 days

Signaling Pathway and Experimental Workflow

Glycogenolysis_Pathway cluster_regulation Regulation cluster_glycogenolysis Glycogenolysis cluster_inhibition Inhibition by this compound Hormonal Signal Hormonal Signal PKA Protein Kinase A Hormonal Signal->PKA activates Phosphorylase Kinase Phosphorylase Kinase PKA->Phosphorylase Kinase activates Glycogen Phosphorylase Glycogen Phosphorylase Phosphorylase Kinase->Glycogen Phosphorylase activates (a form) Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate catalyzed by This compound This compound This compound->Glycogen Phosphorylase inhibits (stabilizes b form)

Caption: Signaling pathway of glycogenolysis and the inhibitory action of this compound.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and this compound dilutions Incubation Incubate Enzyme with varying concentrations of this compound Reagent_Prep->Incubation Step 1 Reaction_Start Initiate reaction by adding Substrate (Glycogen and Phosphate) Incubation->Reaction_Start Step 2 Reaction_Stop Stop reaction at a defined time point Reaction_Start->Reaction_Stop Step 3 Measurement Measure the amount of product formed (Glucose-1-Phosphate) Reaction_Stop->Measurement Step 4 Data_Analysis Calculate % Inhibition and determine IC50 value Measurement->Data_Analysis Step 5

Caption: Experimental workflow for a glycogen phosphorylase inhibition assay.

Mechanism_of_Action cluster_enzyme Glycogen Phosphorylase cluster_inhibitor This compound Action GP_b GP 'b' (less active) GP_a GP 'a' (active) GP_b->GP_a Activation (Phosphorylation) GP_b_CP316819 GP 'b' - this compound Complex (Stabilized inactive state) CP316819 This compound CP316819->GP_b Binds to allosteric site GP_b_CP316819->GP_a

Caption: Logical relationship of this compound's mechanism of action.

Experimental Protocols

Protocol 1: In Vitro Glycogen Phosphorylase Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on human skeletal muscle glycogen phosphorylase activity.

Materials:

  • Human skeletal muscle glycogen phosphorylase a (commercially available)

  • This compound (prepare stock solutions in DMSO or ethanol)

  • Glycogen (from rabbit liver)

  • Glucose-1-phosphate (G1P)

  • NADP+

  • Phosphoglucomutase

  • Glucose-6-phosphate dehydrogenase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, 100 mM KCl, 2.5 mM MgCl2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. The final DMSO or ethanol concentration should be kept below 1% in the assay.

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a substrate cocktail containing glycogen, inorganic phosphate, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in the assay buffer.

  • Assay Setup:

    • Add 10 µL of each this compound dilution or vehicle control (assay buffer with the same percentage of DMSO/ethanol) to the wells of a 96-well plate.

    • Add 40 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 50 µL of the substrate cocktail to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 30°C. The rate of NADPH production is proportional to the glycogen phosphorylase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Study of this compound in a Rat Model

This protocol outlines a general procedure to assess the in vivo efficacy of this compound on skeletal muscle glycogen metabolism in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane or pentobarbital sodium)

  • Liquid nitrogen

  • Equipment for muscle tissue homogenization and analysis (spectrophotometer or ELISA kits)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats to the housing conditions for at least one week.

    • Divide the rats into control and treatment groups.

    • Administer this compound or vehicle to the rats via oral gavage or another appropriate route. The dosage and duration of treatment should be based on previous studies (e.g., continuous injection over several days or weeks).

  • Experimental Procedure (e.g., Muscle Contraction Protocol):

    • Following the treatment period, anesthetize the rats.

    • An in situ muscle contraction protocol can be employed to stimulate glycogenolysis, for example, using an in situ rat hindlimb model as described in the literature.

  • Tissue Collection:

    • At the end of the experimental protocol, clamp-freeze the target skeletal muscle (e.g., gastrocnemius or tibialis anterior) in situ using tongs pre-cooled in liquid nitrogen.

    • Store the frozen muscle samples at -80°C until analysis.

  • Biochemical Analysis:

    • Glycogen Content: Homogenize the frozen muscle tissue in an appropriate buffer. Determine glycogen concentration by hydrolyzing the glycogen to glucose with amyloglucosidase and then measuring the glucose content using a glucose assay kit.

    • Metabolite Analysis: Analyze muscle homogenates for ATP, lactate, and other relevant metabolites using commercially available kits (e.g., ELISA) or spectrophotometric methods.

  • Data Analysis:

    • Compare the levels of glycogen and other metabolites between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Storage and Solubility

This compound should be stored at room temperature. It is soluble in DMSO and ethanol up to 100 mM. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.

References

Application Notes and Protocols for CP-316819 in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-316819, a potent and selective inhibitor of glycogen phosphorylase (GP), has emerged as a valuable tool in diabetes research. By targeting the rate-limiting enzyme of glycogenolysis, this compound offers a mechanism to reduce hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes. These application notes provide a comprehensive overview of the use of this compound in preclinical diabetes models, including its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effect by allosterically inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. In the liver, this action directly curtails the release of glucose into the bloodstream, thereby lowering blood glucose levels. The inhibition is particularly effective in the hyperglycemic state, as high glucose concentrations can enhance the inhibitory potency of compounds like this compound, potentially reducing the risk of hypoglycemia.

Signaling Pathway of Glycogenolysis Inhibition

The following diagram illustrates the signaling pathway leading to glycogenolysis and the point of intervention for this compound. Under fasting conditions, hormones like glucagon activate a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. This compound directly binds to and inhibits the activity of this enzyme, blocking the breakdown of glycogen.

Glycogenolysis_Inhibition Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA PhK Phosphorylase Kinase PKA->PhK GPb Glycogen Phosphorylase b (Inactive) PhK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Degrades GPb->GPa Activation G1P Glucose-1-Phosphate Glycogen->G1P HGP Increased Hepatic Glucose Production G1P->HGP CP316819 This compound CP316819->GPa

Caption: Inhibition of the glucagon-stimulated glycogenolysis pathway by this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme SourceIC50 (µM)Reference
Human Skeletal Muscle Glycogen Phosphorylase a0.017[1]
Human Liver Glycogen Phosphorylase a0.034[1]
Table 2: Effects of this compound on Glycogen Content in Rats
TissueTreatmentGlycogen Content ChangeReference
BrainThis compound88 ± 3% increase[2][3]
Skeletal MuscleThis compound (3 µmol/L perfusion)~35% greater than control[4]
Table 3: Effect of this compound on Hepatic Glucose Production and Muscle Metabolism in Rats
ParameterTreatment GroupEffectReference
Hepatic Glucose Output30 µM this compound (perfused rat liver)~50% decrease
Muscle Lactate EffluxThis compound (3 µmol/L perfusion)~3-fold lower than control after 15 min
Muscle Glucose UptakeThis compound (3 µmol/L perfusion)Reduced throughout contraction

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-diabetic potential of this compound are provided below.

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from a validated method for assessing GP inhibitors and can be used to determine the IC50 of this compound.

Materials:

  • Rabbit muscle Glycogen Phosphorylase a (GPa)

  • This compound

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Glucose-1-phosphate (G1P)

  • Glycogen

  • BIOMOL® Green reagent (for phosphate detection)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to obtain a range of final assay concentrations.

  • Incubation:

    • In a 96-well plate, add 50 µL of the GPa solution to each well.

    • Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

    • Incubate the plate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM G1P, and 0.25 mg/mL glycogen.

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Detection:

    • Stop the reaction and quantify the amount of inorganic phosphate released by adding BIOMOL® Green reagent according to the manufacturer's instructions.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for performing an OGTT in a diabetic mouse model (e.g., ob/ob mice) to assess the effect of this compound on glucose disposal.

Materials:

  • Diabetic mice (e.g., male ob/ob mice)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (for insulin measurement)

Procedure:

  • Animal Preparation:

    • House the mice under standard conditions with ad libitum access to food and water.

    • Fast the mice for 5-6 hours before the test.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations.

    • Administer this compound or vehicle orally via gavage to the respective groups of mice. The volume is typically 10 µL/g of body weight.

  • Baseline Blood Glucose:

    • At a set time post-drug administration (e.g., 60 minutes), obtain a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Glucose Challenge:

    • Immediately after the baseline blood sample, administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose concentrations at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.

In Vivo Insulin Tolerance Test (ITT) in Mice

This protocol is designed to evaluate the effect of this compound on insulin sensitivity.

Materials:

  • Diabetic mice (e.g., male ob/ob mice)

  • This compound

  • Vehicle

  • Human regular insulin

  • Sterile saline

  • Glucometer and test strips

Procedure:

  • Animal and Drug Preparation:

    • Follow the same animal housing and drug preparation steps as in the OGTT protocol.

    • Fast the mice for 4-6 hours.

  • Drug Administration:

    • Administer this compound or vehicle orally.

  • Baseline Blood Glucose:

    • At a set time post-drug administration (e.g., 60 minutes), measure baseline blood glucose (t=0).

  • Insulin Challenge:

    • Administer human regular insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring:

    • Measure blood glucose from tail vein blood at various time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Data Analysis:

    • Plot the percentage of initial blood glucose versus time for each group.

    • Calculate the rate of glucose disappearance to assess insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp Study

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo and can be adapted to evaluate the effect of this compound on hepatic glucose production and peripheral glucose uptake.

Experimental Workflow:

Euglycemic_Clamp_Workflow Start Start: Catheterized, Conscious Animal Fasting Fasting (e.g., 5 hours) Start->Fasting Drug_Admin Oral Administration: This compound or Vehicle Fasting->Drug_Admin Basal_Period Basal Period: Tracer Infusion ([3-3H]glucose) Blood Sampling for Basal HGP Drug_Admin->Basal_Period Clamp_Start Start Clamp: Continuous Insulin Infusion Variable Glucose Infusion Basal_Period->Clamp_Start Euglycemia Maintain Euglycemia (Monitor Blood Glucose every 5-10 min) Clamp_Start->Euglycemia Euglycemia->Clamp_Start Adjust Glucose Infusion Steady_State Steady State (last 30-60 min of clamp): Collect Blood for Glucose, Insulin, Tracer Euglycemia->Steady_State Achieve End End of Experiment: Calculate Glucose Infusion Rate (GIR), Hepatic Glucose Production (HGP), and Peripheral Glucose Uptake Steady_State->End

Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.

Brief Protocol Outline:

  • Surgical Preparation: Chronically catheterize animals (e.g., rats or mice) in the jugular vein (for infusions) and carotid artery (for sampling). Allow for recovery.

  • Study Day: After fasting, administer this compound or vehicle orally.

  • Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to determine basal hepatic glucose production (HGP).

  • Clamp Period:

    • Start a continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic state.

    • Simultaneously, infuse a variable rate of glucose to maintain euglycemia. Blood glucose is monitored frequently (every 5-10 minutes).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

  • Data Collection and Analysis: During the last 30-60 minutes of the clamp (steady-state), collect blood samples to determine plasma glucose, insulin, and tracer concentrations. Calculate HGP suppression and peripheral glucose uptake.

Conclusion

This compound is a powerful research tool for investigating the role of glycogenolysis in glucose homeostasis and the pathophysiology of type 2 diabetes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. By carefully designing and executing experiments based on these guidelines, scientists can further elucidate the therapeutic potential of glycogen phosphorylase inhibition for the management of diabetes.

References

Application Notes and Protocols: Intracerebroventricular Infusion of CP-316819

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-316819 is a selective inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis.[1][2] In the central nervous system, glycogen is primarily stored in astrocytes and serves as an important energy reservoir for neurons, particularly during periods of high metabolic demand or hypoglycemia.[3][4] By inhibiting glycogen phosphorylase, this compound effectively increases brain glycogen content.[3] This mechanism has been shown to prolong neuronal function and reduce neuronal death during hypoglycemic insults.

Intracerebroventricular (ICV) infusion of this compound allows for the direct administration of the compound into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling the investigation of its central effects on neuronal metabolism, signaling, and survival. These application notes provide detailed protocols for the ICV infusion of this compound in rodent models, along with methods for assessing its effects on various physiological and molecular parameters.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the indole site of glycogen phosphorylase, preventing the enzyme from converting glycogen into glucose-1-phosphate. This inhibition leads to an accumulation of glycogen within astrocytes. Interestingly, the inhibitory effect of this compound is attenuated at low glucose concentrations, allowing for the utilization of the stored glycogen when glucose levels are critically low. This unique property makes this compound a valuable tool for studying the role of brain glycogen in neuroprotection.

Signaling Pathway Overview

The intracerebroventricular infusion of this compound initiates a signaling cascade that influences neuronal energy homeostasis and function. By inhibiting glycogen phosphorylase, this compound leads to an increase in astrocytic glycogen stores. This expanded energy reservoir can impact the activity of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. Alterations in AMPK activity, in turn, can modulate the expression of various neurotransmitter systems, ultimately affecting neuronal excitability and survival.

CP316819 This compound (ICV Infusion) GP Glycogen Phosphorylase CP316819->GP Inhibits Glycogen Astrocytic Glycogen Stores CP316819->Glycogen Increases Glycogenolysis Glycogenolysis GP->Glycogenolysis Catalyzes Glycogenolysis->Glycogen Decreases AMPK AMPK Activity Glycogen->AMPK Modulates Neuroprotection Neuroprotection during Hypoglycemia Glycogen->Neuroprotection Neurotransmitter Neurotransmitter Expression (e.g., GAD, nNOS) AMPK->Neurotransmitter Regulates Neurotransmitter->Neuroprotection

Signaling cascade following ICV infusion of this compound.

Quantitative Data Summary

The following tables summarize the reported effects of intracerebroventricular this compound infusion in male rats.

Table 1: Effects on Hypothalamic Glycogen and Metabolism

ParameterLow Dose (2.5 mg) EffectHigh Dose (10.0 mg) EffectBrain RegionReference
Basal Glycogen ContentDose-dependent amplificationDose-dependent amplificationVentromedial Hypothalamus (VMN)
Glycogen Content during HypoglycemiaMobilizationAugmentationVentromedial Hypothalamus (VMN)
Tissue Glucose during HypoglycemiaPrevention of diminutionPrevention of diminutionMultiple Structures

Table 2: Effects on Neuronal Signaling and Neurotransmitters

ParameterLow Dose (2.5 mg) EffectHigh Dose (10.0 mg) EffectCell Type / Brain RegionReference
AMPK Activity (Basal)Augmentation (IIH-reversible)Abolished hypoglycemic adjustmentsVMN GABA neurons
AMPK Activity (Hypoglycemia)Refractoriness to hypoglycemiaRefractoriness to hypoglycemiaVMN SF-1 neurons
Glutamate Decarboxylase (GAD) ProteinAugmentation (IIH-reversible)Abolished hypoglycemic adjustmentsVMN GABA neurons
Steroidogenic Factor-1 (SF-1) ExpressionSuppressed (basal)Unchanged (basal)VMN SF-1 neurons
Neuronal Nitric Oxide Synthase (nNOS)Dose-proportionate augmentation (basal)Dose-proportionate augmentation (basal)VMN
nNOS (Hypoglycemia)EnhancementDiminutionVMN

Table 3: Systemic and Functional Effects

ParameterLow Dose (2.5 mg) EffectHigh Dose (10.0 mg) EffectConditionReference
Glucagon SecretionDose-dependent effects on basal and hypoglycemic patternsDose-dependent effects on basal and hypoglycemic patternsBasal and Hypoglycemia
Corticosterone SecretionNo significant effectNo significant effectBasal and Hypoglycemia
Neuronal Electrical ActivityN/AProlonged by 91 +/- 14 minHypoglycemia
Neuronal DeathN/AMarkedly reducedFollowing Hypoglycemia

Experimental Protocols

Preparation of this compound for Intracerebroventricular Infusion

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Artificial cerebrospinal fluid (aCSF) or sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

Protocol:

  • Stock Solution Preparation:

    • Due to the hydrophobic nature of this compound, a stock solution in DMSO is recommended.

    • Calculate the required amount of this compound to prepare a concentrated stock solution (e.g., 10-50 mg/mL).

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • The final concentration of DMSO in the infusate should be minimized to avoid neurotoxicity (ideally ≤ 1-2%).

    • On the day of surgery, dilute the this compound stock solution with sterile aCSF or PBS to the desired final concentration for infusion. For example, to achieve a 1% DMSO concentration, dilute the stock solution 1:100.

    • Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF or PBS.

    • Filter the final working solution and the vehicle control through a sterile 0.22 µm syringe filter before loading into the infusion pump.

Intracerebroventricular Cannula Implantation Surgery (Rat Model)

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Sutures or wound clips

  • Analgesics and antibiotics

Protocol:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

    • Shave the scalp and secure the animal in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Administer a pre-operative analgesic as per institutional guidelines.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify the bregma and lambda landmarks.

    • Determine the stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

    • Drill a small burr hole at the target coordinates.

    • Slowly lower the guide cannula to the target DV depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert the dummy cannula into the guide cannula to prevent clogging.

    • Suture the scalp incision around the cannula.

  • Post-operative Care:

    • Administer post-operative analgesics for 2-3 days.

    • Monitor the animal for signs of pain, infection, or distress.

    • Allow the animal to recover for at least one week before starting the infusion experiment.

Intracerebroventricular Infusion Protocol

Materials:

  • Infusion pump

  • Tubing and connectors

  • Internal cannula (to fit the guide cannula)

  • Prepared this compound and vehicle solutions

Protocol:

  • Infusion Setup:

    • Connect the tubing to the infusion pump and prime it with the infusate to remove any air bubbles.

    • Connect the internal cannula to the other end of the tubing.

  • Infusion Procedure:

    • Gently restrain the animal and remove the dummy cannula from the guide cannula.

    • Insert the internal cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to deliver the solution directly into the ventricle.

    • Secure the internal cannula in place.

    • Begin the infusion at the desired rate (e.g., 0.5-1.0 µL/hour). The infusion can be continuous over a set period (e.g., 24 hours).

    • For a 24-hour infusion of 2.5 mg or 10.0 mg, the concentration of the this compound solution will need to be calculated based on the infusion rate.

Experimental Workflow

The following diagram illustrates the key steps in conducting an experiment involving the intracerebroventricular infusion of this compound.

cluster_prep Preparation cluster_surgery Surgical Procedure cluster_infusion Infusion and Experiment cluster_analysis Analysis Prep_CP Prepare this compound and Vehicle Solutions Infusion ICV Infusion of This compound or Vehicle Prep_CP->Infusion Prep_Animal Animal Acclimation Anesthesia Anesthesia Prep_Animal->Anesthesia Cannulation ICV Cannula Implantation Anesthesia->Cannulation Recovery Post-operative Recovery (1 week) Cannulation->Recovery Recovery->Infusion Hypoglycemia Induction of Hypoglycemia (optional) Infusion->Hypoglycemia Data_Collection Data and Sample Collection Hypoglycemia->Data_Collection Biochem Biochemical Assays (Glycogen, Hormones) Data_Collection->Biochem Mol_Bio Molecular Biology (Western Blot, qPCR) Data_Collection->Mol_Bio Histo Histology (Neuronal Death Quantification) Data_Collection->Histo

Experimental workflow for ICV infusion of this compound.
Quantification of Neuronal Death

Materials:

  • Brain tissue fixed with 4% paraformaldehyde

  • Cryostat or microtome

  • Microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents or Fluoro-Jade B staining kit

  • Microscope with a camera

Protocol:

  • Tissue Preparation:

    • Following the experiment, perfuse the animal with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix it in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose solution (e.g., 30%).

    • Cut coronal sections (e.g., 20-40 µm thick) using a cryostat or microtome.

  • Staining:

    • Mount the sections on microscope slides.

    • For H&E staining, follow a standard protocol to stain the nuclei blue/purple and the cytoplasm pink/red. Pyknotic (shrunken, dark) nuclei are indicative of cell death.

    • For Fluoro-Jade B staining, follow the manufacturer's protocol. This stain specifically labels degenerating neurons, which will fluoresce brightly.

  • Quantification:

    • Capture images of the brain regions of interest (e.g., hippocampus, cortex) under the microscope.

    • A blinded observer should count the number of stained (e.g., pyknotic or Fluoro-Jade B positive) cells in each region.

    • Express the data as the number of degenerating neurons per unit area or as a percentage of the total number of neurons.

Concluding Remarks

The intracerebroventricular infusion of this compound is a powerful technique for investigating the role of brain glycogen metabolism in neuronal function and survival. The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing this compound to explore the mechanisms of neuroprotection in models of hypoglycemia and other metabolic stresses. Careful adherence to sterile surgical techniques and appropriate animal care is essential for the successful implementation of these methods.

References

Troubleshooting & Optimization

Preventing CP-316819 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP-316819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media and to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution, focusing on the prevention of precipitation.

Issue: Precipitation observed in cell culture media after adding this compound.

Potential Cause Troubleshooting Steps
Poor Solubility in Aqueous Media This compound, like many indole carboxamide derivatives, has low aqueous solubility. Direct addition of a DMSO stock to aqueous media can cause the compound to crash out of solution. To mitigate this, a serial dilution approach is recommended. One successful method involves first dissolving this compound in polyethylene glycol (PEG) before further dilution in physiological saline.
High Final Concentration Exceeding the solubility limit of this compound in the final culture medium is a common cause of precipitation. It is crucial to determine the optimal, non-precipitating working concentration for your specific cell line and media combination.
Incorrect pH of Media The pH of the cell culture medium can influence the solubility of this compound. Ensure your medium is properly buffered, typically within a physiological pH range of 7.2-7.4, and that the pH is stable throughout the experiment.
Temperature Fluctuations Repeated freeze-thaw cycles of stock solutions or significant temperature shifts when adding the compound to the media can promote precipitation.
Interaction with Media Components Components in complex media, such as proteins in fetal bovine serum (FBS), can potentially interact with this compound and affect its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are effective solvents for preparing high-concentration stock solutions of this compound.

Q2: What is a safe working concentration of this compound to avoid precipitation in cell culture?

A2: The optimal working concentration can vary between cell lines and media types. It is highly recommended to perform a solubility test in your specific cell culture medium to determine the maximum concentration that remains in solution. Start with a low concentration and incrementally increase it to find the precipitation threshold.

Q3: How can I prepare a working solution of this compound to add to my cell culture media?

A3: To minimize precipitation, avoid adding a highly concentrated DMSO stock directly to your aqueous media. A step-wise dilution is recommended. One reported method involves dissolving this compound in polyethylene glycol (PEG) and then diluting this solution into a physiological buffer or your cell culture medium.

Q4: My this compound has precipitated in the media. Can I still use it for my experiment?

A4: It is not recommended to use media with visible precipitate. The formation of a precipitate indicates that the actual concentration of the dissolved compound is unknown and likely much lower than intended, which will lead to inaccurate and unreliable experimental results.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum).

  • Start with a high concentration that is likely to precipitate and perform serial dilutions.

  • Incubate the media with different concentrations of this compound under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment.

  • Visually inspect each tube for any signs of precipitation (cloudiness or visible particles). A light microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Maximum Concentration
DMSO100 mM
Ethanol100 mM

Visualizations

Glycogen Phosphorylase Signaling Pathway

Glycogenolysis_Pathway Glycogen Phosphorylase Signaling Pathway cluster_activation Activation Pathway cluster_glycogenolysis Glycogenolysis Glucagon/Epinephrine Glucagon/Epinephrine GPCR GPCR Glucagon/Epinephrine->GPCR binds Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces ATP ATP ATP->cAMP PKA (active) PKA (active) cAMP->PKA (active) activates PKA (inactive) PKA (inactive) PKA (inactive)->PKA (active) Phosphorylase Kinase (active) Phosphorylase Kinase (active) PKA (active)->Phosphorylase Kinase (active) phosphorylates Phosphorylase Kinase (inactive) Phosphorylase Kinase (inactive) Phosphorylase Kinase (inactive)->Phosphorylase Kinase (active) Glycogen Phosphorylase a (active) Glycogen Phosphorylase a (active) Phosphorylase Kinase (active)->Glycogen Phosphorylase a (active) phosphorylates Glycogen Phosphorylase b (inactive) Glycogen Phosphorylase b (inactive) Glycogen Phosphorylase b (inactive)->Glycogen Phosphorylase a (active) Glucose-1-Phosphate Glucose-1-Phosphate Glycogen Phosphorylase a (active)->Glucose-1-Phosphate catalyzes conversion of Glycogen Glycogen Glycogen->Glucose-1-Phosphate This compound This compound This compound->Glycogen Phosphorylase a (active) inhibits

Caption: Simplified signaling pathway for glycogen phosphorylase activation and inhibition by this compound.

Experimental Workflow for Preventing Precipitation

Experimental_Workflow Workflow for Preparing this compound Working Solution Start Start Prepare High-Concentration Stock in DMSO Prepare High-Concentration Stock in DMSO Start->Prepare High-Concentration Stock in DMSO Perform Serial Dilution in PEG (optional) Perform Serial Dilution in PEG (optional) Prepare High-Concentration Stock in DMSO->Perform Serial Dilution in PEG (optional) Dilute into Physiological Saline or Media Dilute into Physiological Saline or Media Perform Serial Dilution in PEG (optional)->Dilute into Physiological Saline or Media Vortex/Mix Gently Between Each Dilution Step Vortex/Mix Gently Between Each Dilution Step Dilute into Physiological Saline or Media->Vortex/Mix Gently Between Each Dilution Step Add to Cell Culture Add to Cell Culture Vortex/Mix Gently Between Each Dilution Step->Add to Cell Culture Observe for Precipitation Observe for Precipitation Add to Cell Culture->Observe for Precipitation Proceed with Experiment Proceed with Experiment Observe for Precipitation->Proceed with Experiment No Troubleshoot: Adjust Protocol Troubleshoot: Adjust Protocol Observe for Precipitation->Troubleshoot: Adjust Protocol Yes Troubleshoot: Adjust Protocol->Prepare High-Concentration Stock in DMSO

Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation risk.

Technical Support Center: Investigating Off-Target Effects of CP-316819

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of CP-316819, a selective glycogen phosphorylase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of glycogen phosphorylase (GP). Glycogen phosphorylase is a key enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.

Q2: What are the known IC50 values for this compound against its primary target?

The half-maximal inhibitory concentration (IC50) values for this compound are 0.017 µM against human skeletal muscle glycogen phosphorylase a (huSMGPa) and 0.034 µM against human liver glycogen phosphorylase a (huLGPa).

Q3: Why is it important to investigate the off-target effects of this compound?

While this compound is designed to be selective for glycogen phosphorylase, like most small molecule inhibitors, it has the potential to bind to other unintended biological targets. These off-target interactions can lead to unexpected experimental results, cellular toxicity, or other confounding effects that can complicate data interpretation. A thorough investigation of off-target effects is crucial for validating experimental findings and for the development of safe and effective therapeutics.

Q4: Are there any known off-target effects of this compound?

Publicly available literature does not extensively detail a broad off-target profile for this compound. However, studies on other glycogen phosphorylase inhibitors have highlighted potential on-target related toxicities, such as liver complications with chronic administration, which could be misinterpreted as off-target effects.[1] Therefore, it is essential for researchers to experimentally determine the selectivity profile of this compound in their specific experimental system.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during their experiments with this compound and provides a systematic approach to troubleshoot and investigate potential off-target effects.

Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected Phenotype or Cellular Response Off-Target Effect: The observed phenotype is not consistent with the known function of glycogen phosphorylase.1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with glycogen phosphorylase in your cells at the concentrations used. 2. Orthogonal Control: Use a structurally different glycogen phosphorylase inhibitor. If the phenotype is not replicated, it suggests the effect may be specific to the chemical scaffold of this compound and potentially off-target. 3. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate glycogen phosphorylase expression. If the phenotype is not recapitulated, it strongly suggests an off-target effect of this compound.
Cellular Toxicity at or Below Effective Concentration Off-Target Cytotoxicity: this compound may be interacting with proteins essential for cell survival.1. Dose-Response Analysis: Perform a dose-response curve for both on-target inhibition (e.g., measuring glycogenolysis) and cytotoxicity. A significant rightward shift in the on-target inhibition curve compared to the cytotoxicity curve may indicate off-target toxicity. 2. Broad Kinase Profiling: Screen this compound against a panel of kinases, as many kinases are involved in cell survival pathways. 3. Affinity Chromatography-Mass Spectrometry: Identify potential off-targets by using an affinity-based proteomics approach.
Inconsistent Results Between In Vitro and In Vivo Experiments Metabolism or Off-Target Effects In Vivo: The compound may be metabolized in vivo to a species with a different activity profile, or it may engage with off-targets present in the whole organism but not in the in vitro model.1. Pharmacokinetic Analysis: Determine the concentration and stability of this compound in the in vivo model. 2. Ex Vivo Analysis: Treat tissue explants with this compound to bridge the gap between in vitro and in vivo studies. 3. Systematic Off-Target Profiling: Conduct a broad off-target screen using techniques like affinity chromatography-mass spectrometry on lysates from the target tissue.
Discrepancy Between Biochemical and Cellular Assay Results Cellular Permeability or Efflux: The compound may not be reaching its intracellular target at sufficient concentrations. Cellular Environment Effects: The binding affinity of the compound can be altered by the presence of endogenous ligands or post-translational modifications of the target in a cellular context.1. Cellular Uptake Assay: Measure the intracellular concentration of this compound. 2. Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement within intact cells, providing a more physiologically relevant measure of potency.[2][3]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets.

Target Assay Type IC50 (µM)
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)Biochemical Assay0.017
Human Liver Glycogen Phosphorylase a (huLGPa)Biochemical Assay0.034

Experimental Protocols

Detailed methodologies for key experiments to investigate off-target effects are provided below.

Kinase Selectivity Profiling

This protocol outlines a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions. Commercial services often provide comprehensive kinase screening panels.

Objective: To determine the inhibitory activity of this compound against a broad range of kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., commercially available profiling service)

  • Appropriate kinase buffers, substrates (e.g., peptide or protein), and ATP

  • Assay plates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or similar)

  • Plate reader capable of detecting the assay signal (luminescence, fluorescence, etc.)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer. Typically, a 10-point dose-response curve is generated, starting from a high concentration (e.g., 100 µM). A DMSO control is essential.

  • Kinase Reaction Setup:

    • Dispense the diluted this compound or DMSO control into the assay plate.

    • Add the specific kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time for each kinase (typically 30-60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Objective: To confirm the binding of this compound to glycogen phosphorylase in intact cells and to assess its apparent cellular potency.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw apparatus)

  • Thermocycler or water baths

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against glycogen phosphorylase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound.

  • Thermal Challenge: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against glycogen phosphorylase, followed by an HRP-conjugated secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for glycogen phosphorylase at each temperature.

    • Normalize the intensity of each heated sample to the non-heated control.

    • Plot the normalized intensity versus temperature to generate a melting curve for both the DMSO- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.

Affinity Chromatography-Mass Spectrometry

This technique is used to identify the direct binding partners of a small molecule from a complex protein lysate.

Objective: To identify potential off-targets of this compound in an unbiased manner.

Materials:

  • This compound or a synthesized analog with a linker for immobilization

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from the relevant cell line or tissue

  • Wash buffers of varying stringency

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Probe Immobilization: Covalently couple this compound (or its analog) to the affinity resin according to the manufacturer's protocol. A control resin without the compound should also be prepared.

  • Lysate Incubation: Incubate the cell lysate with the this compound-coupled resin and the control resin.

  • Washing: Wash the resins extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.

  • Protein Digestion and Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE, and the bands of interest are excised and digested with trypsin.

    • Alternatively, the entire eluate can be subjected to in-solution digestion.

    • The resulting peptides are analyzed by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Compare the proteins identified from the this compound-coupled resin with those from the control resin.

    • Proteins that are significantly enriched in the this compound sample are considered potential binding partners.

    • Further validation of these hits is required using orthogonal methods.

Visualizations

Signaling Pathway and Experimental Workflows

Glycogen_Metabolism_Pathway Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP GP Glycogen Phosphorylase GP->G1P CP316819 This compound CP316819->GP Inhibition Off_Target_Investigation_Workflow Start Start: Unexpected Experimental Result OnTarget Confirm On-Target Engagement (CETSA) Start->OnTarget Orthogonal Use Orthogonal Controls (Different Inhibitor, Knockdown) OnTarget->Orthogonal OffTargetScreen Broad Off-Target Screening Orthogonal->OffTargetScreen Kinase Kinase Profiling OffTargetScreen->Kinase Affinity Affinity Chromatography-MS OffTargetScreen->Affinity Validate Validate Hits Kinase->Validate Affinity->Validate Conclusion Conclusion: On-Target vs. Off-Target Effect Validate->Conclusion CETSA_Workflow Treat 1. Treat Cells with This compound or Vehicle Heat 2. Apply Temperature Gradient Treat->Heat Lyse 3. Cell Lysis Heat->Lyse Centrifuge 4. Separate Soluble and Aggregated Proteins Lyse->Centrifuge Analyze 5. Analyze Soluble Fraction by Western Blot Centrifuge->Analyze Curve 6. Generate Melting Curve Analyze->Curve

References

Technical Support Center: Optimizing CP-316819 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CP-316819, a selective glycogen phosphorylase inhibitor, in various in vitro experimental settings. The following guides and frequently asked questions (FAQs) are designed to address specific challenges and provide clear protocols for optimizing its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis. By inhibiting this enzyme, this compound blocks the breakdown of glycogen into glucose-1-phosphate. It exhibits high selectivity for different isoforms of the enzyme, with reported IC50 values of 0.017 µM for human skeletal muscle glycogen phosphorylase a (huSMGPa) and 0.034 µM for human liver glycogen phosphorylase a (huLGPa).

Q2: What is a good starting concentration for my in vitro experiment?

The optimal concentration of this compound is highly dependent on the cell type, cell density, incubation time, and the specific endpoint of the assay. Based on published data for this compound and similar glycogen phosphorylase inhibitors, the following concentration ranges are recommended as a starting point for optimization. A crucial first step is to perform a dose-response curve to determine the effective concentration for your specific model.

Assay TypeRecommended Starting Concentration RangeKey Considerations
Enzymatic Assays 0.01 µM - 5 µMUse a range around the known IC50 values.
Cell-Based Assays 0.1 µM - 25 µMCellular uptake and metabolism may require higher concentrations than enzymatic assays.
Cell Viability Assays 1 µM - 100 µMHigher concentrations may be needed to observe cytotoxic effects.

Q3: How should I prepare and store this compound stock solutions?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM).

  • Preparation: Carefully weigh the powdered compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Usage: When preparing working solutions, thaw an aliquot and dilute it into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.5%) to prevent solvent-induced artifacts.

Q4: What is the optimal incubation time for this compound in cell culture?

The ideal incubation time will vary based on the biological process being investigated.

  • Short-term studies (1-6 hours): Suitable for investigating acute effects on signaling pathways.

  • Long-term studies (24-72 hours): Commonly used for assessing effects on cell viability, proliferation, or glycogen accumulation.

A time-course experiment is recommended to pinpoint the most appropriate incubation period for your specific research question and cell line.

Q5: Does the glucose concentration in the medium influence the efficacy of this compound?

Yes, research has shown that the inhibitory effect of this compound can be glucose-dependent in certain cell types, such as astrocytes. The presence of glucose can enhance the inhibitory activity of the compound. Therefore, it is important to maintain a consistent and physiologically relevant glucose concentration in your culture medium throughout your experiments and to report this concentration in your methodology.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Minimal or no inhibitory effect observed. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay conditions.2. Insufficient Incubation Time: The compound may not have had enough time to exert its effect.3. Compound Degradation: Improper storage or handling of the stock solution.4. Low Endogenous Enzyme Activity: The cell line may have very low levels of glycogen phosphorylase activity.1. Perform a dose-response experiment using a broader range of concentrations.2. Conduct a time-course experiment to identify the optimal incubation period.3. Prepare a fresh stock solution from powdered compound.4. Confirm glycogen phosphorylase expression and activity in your cell model.
High variability between replicate wells or experiments. 1. Inconsistent Cell Seeding: Uneven cell density across the plate.2. Pipetting Inaccuracy: Errors in preparing serial dilutions or adding reagents.3. Edge Effects: Evaporation from wells on the perimeter of the plate.4. Cell Passage Number: High passage numbers can lead to phenotypic drift.1. Ensure a homogenous cell suspension and careful seeding technique.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Fill the outer wells of the plate with sterile PBS or medium without cells to minimize evaporation from experimental wells.4. Use cells within a consistent and low passage number range.
Unexpected cytotoxicity observed. 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to this compound.3. Off-Target Effects: At higher concentrations, the compound may have unintended effects.1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).2. Perform a cell viability assay (e.g., MTT, WST-1) to determine the cytotoxic concentration range.3. Correlate the effective concentration with the cytotoxic concentration to establish a therapeutic window.

Experimental Protocols & Methodologies

Protocol 1: Determination of IC50 of this compound on Glycogen Phosphorylase Activity

This protocol provides a framework for measuring the inhibitory effect of this compound on purified glycogen phosphorylase.

Materials:

  • This compound

  • Anhydrous DMSO

  • Purified Rabbit Muscle Glycogen Phosphorylase a

  • Glycogen (from oyster or rabbit liver)

  • Glucose-1-Phosphate (G1P)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl₂

  • Malachite Green Phosphate Assay Kit

  • 96-well microplates

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of your this compound stock solution in the assay buffer to achieve final concentrations ranging from 0.001 µM to 10 µM. Include a vehicle control with DMSO at the same final concentration.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of each this compound dilution or vehicle control. Add 40 µL of the glycogen phosphorylase solution (at a pre-determined optimal concentration) to each well. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate mix containing glycogen (final concentration 1 mg/mL) and G1P (final concentration 0.5 mM) in assay buffer.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Phosphate Detection: Stop the reaction and measure the liberated inorganic phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the use of a standard MTT assay to evaluate the cytotoxic effects of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Adherent cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow them to attach overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the cells for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot cell viability against the concentration of this compound.

Visualizing Pathways and Workflows

Glycogenolysis_Pathway Hormone Hormonal Signal (e.g., Glucagon, Epinephrine) GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PhK_inactive Phosphorylase Kinase (Inactive) PKA->PhK_inactive Phosphorylates PhK_active Phosphorylase Kinase (Active) GPb Glycogen Phosphorylase b (Inactive) PhK_active->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Catalyzes Breakdown G1P Glucose-1-Phosphate Glycogen->G1P CP316819 This compound CP316819->GPa Inhibits

Caption: The glycogenolysis signaling cascade and the inhibitory action of this compound.

experimental_workflow Start Start: Define Experimental Goal Prep Prepare Cells and This compound Solutions Start->Prep DoseResponse Dose-Response Curve (e.g., 0.1 µM - 50 µM) Prep->DoseResponse TimeCourse Time-Course Experiment (e.g., 6, 24, 48 hours) DoseResponse->TimeCourse Select effective concentration range OptimalAssay Perform Assay at Optimized Concentration and Time TimeCourse->OptimalAssay Determine optimal incubation time DataAnalysis Data Collection and Statistical Analysis OptimalAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A logical workflow for optimizing this compound concentration in cell-based assays.

CP-316819 long-term stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the glycogen phosphorylase inhibitor, CP-316819, in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Long-Term Stability in Solution

Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. The stability of this compound in solution is dependent on the solvent, storage temperature, and duration.

Summary of Storage Recommendations and Stability Data

The following tables summarize the recommended storage conditions for this compound as a solid and in solution, based on available data for the compound and general principles for small molecule stability.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureDurationNotes
-20°C≥ 4 yearsRecommended for long-term storage.
Room TemperatureNot specifiedSuitable for short-term storage.

Table 2: Long-Term Stability of this compound Stock Solutions in DMSO

Storage TemperatureConcentrationDurationEstimated StabilityRecommendations
-80°C10-100 mM6 monthsHighRecommended for long-term storage of stock solutions. Prepare aliquots to avoid repeated freeze-thaw cycles.
-20°C10-100 mM1 monthGoodSuitable for medium-term storage. Aliquot to prevent degradation from multiple freeze-thaw cycles.[1]
4°C10-100 mM< 1 weekModerateNot recommended for long-term storage. Use for solutions that will be consumed within a few days.
Room Temperature10-100 mM< 24 hoursLowNot recommended for storage. Prepare fresh dilutions for immediate use.

Note: The stability data presented is a synthesis of general recommendations for small molecules in DMSO and available information for this compound. It is always best practice to perform your own stability assessments for long-term experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in various experimental settings.

Issue 1: Compound Precipitation in Aqueous Media

  • Symptom: A precipitate is observed after diluting the DMSO stock solution of this compound into your aqueous experimental buffer or cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the final percentage of DMSO is too low to maintain solubility.

  • Solutions:

    • Decrease Final Concentration: Lower the final working concentration of this compound.

    • Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system.

    • Use a Different Solvent: While DMSO is the most common solvent, for certain applications, ethanol may be a suitable alternative.[2]

    • Sonication: Briefly sonicate the final solution to aid in dissolution.

Issue 2: Inconsistent or No Biological Effect

  • Symptom: The expected inhibition of glycogen phosphorylase or downstream effects are not observed, or the results are not reproducible between experiments.

  • Possible Causes:

    • Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Incorrect Concentration: Errors in calculating dilutions or pipetting can lead to a lower than expected final concentration.

    • Cell Permeability Issues: The compound may not be efficiently entering the cells in your specific model system.

  • Solutions:

    • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound.

    • Verify Concentrations: Double-check all calculations and ensure pipettes are properly calibrated.

    • Optimize Incubation Time: The time required for this compound to exert its effect may vary depending on the cell type and experimental conditions. Perform a time-course experiment to determine the optimal incubation period.

    • Assess Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase, as this can influence their response to treatment.

Issue 3: Off-Target Effects

  • Symptom: Unexpected biological effects are observed that cannot be attributed to the inhibition of glycogen phosphorylase.

  • Possible Cause: Like many small molecule inhibitors, this compound may have off-target effects, particularly at higher concentrations.

  • Solutions:

    • Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.

    • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control.

    • Rescue Experiments: If possible, perform rescue experiments by adding downstream products of the inhibited pathway to confirm that the observed phenotype is due to the on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[3] It is also soluble in ethanol.[2]

Q2: How should I store my this compound stock solution?

A2: For long-term stability, it is recommended to store stock solutions in small, single-use aliquots at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate). By inhibiting GP, this compound prevents the mobilization of glucose from glycogen stores.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound has been used in in vivo studies in animal models. However, it is important to consider its pharmacokinetic and pharmacodynamic properties in the specific animal model being used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into several vials.

    • Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage temperature.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is required.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for indole-containing compounds.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV scan, likely in the 220-300 nm range).

    • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, inject a diluted sample of the stored this compound solution.

    • Integrate the peak area of the parent this compound compound.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

Glycogen_Metabolism_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Glucagon_Epinephrine Glucagon / Epinephrine GPCR GPCR Glucagon_Epinephrine->GPCR binds IRS IRS Insulin_Receptor->IRS activates Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase activates PI3K PI3K IRS->PI3K activates cAMP cAMP Adenylyl_Cyclase->cAMP produces Akt Akt (PKB) PI3K->Akt activates PKA PKA cAMP->PKA activates GSK3 GSK-3 Akt->GSK3 inhibits Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase activates Glycogen_Synthase Glycogen Synthase (Active) GSK3->Glycogen_Synthase inhibits Glycogen_Phosphorylase Glycogen Phosphorylase (Inactive) Phosphorylase_Kinase->Glycogen_Phosphorylase activates Glycogen Glycogen Glycogen_Synthase->Glycogen synthesizes Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P breaks down to Glucose_6_P Glucose-6-Phosphate Glucose_1_P->Glucose_6_P Glucose Glucose Glucose_6_P->Glucose in liver CP316819 This compound CP316819->Glycogen_Phosphorylase inhibits

Caption: Signaling pathway of glycogen metabolism.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Prepare_Cells Prepare Cell Culture or Experimental System Start->Prepare_Cells Dose_Response Perform Dose-Response Experiment Prepare_Cells->Dose_Response Determine_EC50 Determine EC50/IC50 Dose_Response->Determine_EC50 Main_Experiment Conduct Main Experiment with Optimal Concentration Determine_EC50->Main_Experiment Data_Collection Collect Data (e.g., lysate, media) Main_Experiment->Data_Collection Analysis Analyze Samples (e.g., Western Blot, Activity Assay) Data_Collection->Analysis Results Interpret Results Analysis->Results Troubleshoot Troubleshoot Unexpected Results Results->Troubleshoot Inconsistent/Negative Troubleshoot->Prepare_Cells Re-optimize

Caption: General experimental workflow for using this compound.

References

Troubleshooting CP-316819 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CP-316819, a selective inhibitor of glycogen phosphorylase.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Lower than expected or no inhibitory effect in in vitro assays.

Possible Cause Recommended Solution
Incorrect Reagent Concentration Verify the final concentrations of the enzyme, substrate (glucose-1-phosphate), and this compound. An incorrect enzyme concentration can lead to a reaction that is too fast or too slow to measure accurately.[1]
Poor Solubility of this compound Ensure that the compound is fully dissolved in the recommended solvent (DMSO or ethanol) before diluting it into the aqueous assay buffer.[1] Precipitates may not be visible to the naked eye. Consider a brief sonication of the stock solution.
Presence of Activating Allosteric Modulators The inhibitory activity of some glycogen phosphorylase inhibitors is reduced in the presence of AMP.[2][3] If your assay buffer contains AMP, consider running a control experiment without it to assess the maximal potency of this compound.
Inactivated this compound Use freshly prepared dilutions of this compound for your experiments. While the stock solution is stable when stored correctly, the diluted compound in aqueous buffers may be less stable over time.
Incorrect Assay Conditions Ensure the pH and temperature of your assay are optimal for glycogen phosphorylase activity.[1] Also, confirm that the wavelength used for detection is correct for your chosen assay method.
Assay Interference Some components in your sample preparation, such as EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents like Tween-20 (>1%), can interfere with enzymatic assays. If possible, minimize these components in your final reaction mixture.

Issue 2: Inconsistent or unexpected results in cell-based assays.

Possible Cause Recommended Solution
Suboptimal Cell Health Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may exhibit altered metabolic responses.
Variable Glycogen Levels The basal glycogen content of your cells can influence the observed effect of this compound. To ensure consistency, standardize cell seeding density and culture duration before initiating the experiment.
Off-Target Effects As an indole-based molecule, there is a possibility of off-target effects on other proteins like kinases or tubulin. Include appropriate controls, such as using a structurally different glycogen phosphorylase inhibitor or validating key results with a genetic approach (e.g., siRNA knockdown of glycogen phosphorylase).
Presence of Physiological Regulators The potency of glycogen phosphorylase inhibitors can be influenced by intracellular concentrations of glucose and AMP. Be aware that changes in cell culture medium glucose levels can affect the efficacy of this compound.
Compound Instability in Culture Medium While generally stable, the long-term stability of this compound in your specific cell culture medium over the course of your experiment should be considered. For long-term experiments, consider replenishing the medium with fresh compound.

Issue 3: Lack of efficacy or adverse effects in in vivo experiments.

Possible Cause Recommended Solution
Poor Bioavailability or Suboptimal Dosing The in vivo efficacy of glycogen phosphorylase inhibitors may not always directly correlate with their in vitro potency. It may be necessary to perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental endpoint.
Inhibition of Muscle Glycogen Phosphorylase This compound is not completely selective for the liver isoform of glycogen phosphorylase and can inhibit the muscle isoform. This may lead to impaired muscle function, especially during exercise. Monitor animals for any signs of muscle weakness or fatigue.
Activation of Compensatory Pathways Inhibition of glycogenolysis can sometimes lead to the activation of other metabolic pathways to maintain glucose homeostasis. Consider measuring other metabolic parameters to get a complete picture of the metabolic response to this compound.
Dose-Dependent Biphasic Effects In some contexts, different doses of this compound have been shown to have opposing effects on downstream signaling pathways, such as AMPK activity. A careful dose-response analysis is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a selective inhibitor of glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis. It has IC50 values of 0.017 µM and 0.034 µM for human skeletal muscle and liver glycogen phosphorylase a, respectively. A key feature is that it leads to glycogen accumulation under normal glucose conditions but permits glycogen utilization when glucose levels are low.

Q2: How should I prepare and store this compound? this compound is soluble in DMSO and ethanol. For stock solutions, dissolve the compound in one of these solvents. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. It is advisable to prepare fresh working solutions for each experiment.

Q3: What are the expected effects of this compound in cell culture? Treatment of cells with this compound is expected to increase intracellular glycogen content. This can be measured using a glycogen assay kit. Depending on the cell type and experimental conditions, this may also lead to changes in glucose uptake, glycolysis, and other metabolic pathways.

Q4: Are there known off-target effects of this compound? While this compound is a selective inhibitor of glycogen phosphorylase, its indole scaffold is present in other biologically active molecules that can target a range of proteins, including kinases and tubulin. It is important to include appropriate controls in your experiments to rule out potential off-target effects.

Q5: What are some key considerations for in vivo studies with this compound? For in vivo studies, it is important to determine the optimal dose and route of administration for your specific animal model. Be aware of the potential for inhibition of muscle glycogen phosphorylase, which could affect physical activity. Monitoring blood glucose levels and other metabolic parameters is also recommended.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

EnzymeIC50 (µM)
Human Skeletal Muscle Glycogen Phosphorylase a0.017
Human Liver Glycogen Phosphorylase a0.034

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight415.87 g/mol
FormulaC21H22ClN3O4
SolubilitySoluble in DMSO and ethanol
Purity≥98% (HPLC)

Experimental Protocols

Protocol 1: In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol provides a general method for measuring the inhibitory activity of this compound on purified glycogen phosphorylase.

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2.

  • Prepare Reagents:

    • Glycogen: 1 mg/mL in assay buffer.

    • Glucose-1-phosphate (substrate): 0.5 mM in assay buffer.

    • Purified glycogen phosphorylase a.

    • This compound: Prepare a dilution series in DMSO.

    • Detection Reagent (e.g., Malachite Green-based phosphate detection kit).

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add 85 µL of a master mix containing assay buffer, glycogen, and glycogen phosphorylase a to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of glucose-1-phosphate.

    • Incubate for 20 minutes at 22°C.

    • Stop the reaction and measure the released phosphate using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vivo Administration of this compound in a Rodent Model

This protocol is a general guideline for administering this compound to rats to study its effects on brain glycogen.

  • Animal Model: Male Sprague-Dawley rats.

  • Compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., saline).

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. A previously reported dosing regimen is a total of 250 mg/kg administered in three divided doses.

  • Experimental Procedure:

    • Following administration, animals can be subjected to experimental conditions such as induced hypoglycemia.

    • Monitor physiological parameters as required by the experimental design (e.g., blood glucose, brain electrical activity).

    • At the end of the experiment, tissues can be harvested for analysis of glycogen content or other biochemical markers.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the local animal care and use committee.

Visualizations

signaling_pathway Glycogen Glycogen Glycogenolysis Glycogenolysis Glycogen->Glycogenolysis G1P Glucose-1-Phosphate Glycogenolysis->G1P GP Glycogen Phosphorylase GP->Glycogenolysis catalyzes CP316819 This compound CP316819->GP inhibits experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study iv_start Prepare Reagents iv_incubate Incubate Enzyme + this compound iv_start->iv_incubate iv_react Add Substrate iv_incubate->iv_react iv_measure Measure Product iv_react->iv_measure iv_analyze Analyze Data (IC50) iv_measure->iv_analyze ivv_dose Administer this compound ivv_exp Experimental Manipulation ivv_dose->ivv_exp ivv_monitor Monitor Physiology ivv_exp->ivv_monitor ivv_collect Collect Tissues ivv_monitor->ivv_collect ivv_analyze Biochemical Analysis ivv_collect->ivv_analyze troubleshooting_logic start Unexpected Result check_reagents Verify Reagent Concentrations and Preparation start->check_reagents check_conditions Confirm Assay Conditions (pH, Temp, Wavelength) start->check_conditions check_solubility Assess Compound Solubility start->check_solubility check_offtarget Consider Off-Target Effects start->check_offtarget positive_control Run Positive/Negative Controls check_reagents->positive_control check_conditions->positive_control check_solubility->positive_control check_offtarget->positive_control

References

Technical Support Center: CP-316819 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for generating accurate and reproducible dose-response curves for the glycogen phosphorylase inhibitor, CP-316819.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose-1-phosphate).[1] By inhibiting GP, this compound leads to an accumulation of glycogen within cells. It has been shown to be effective against both human skeletal muscle and liver isoforms of glycogen phosphorylase a.[2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, based on its reported IC50 values against human glycogen phosphorylase a (huSMGPa and huLGPa), a starting concentration range for a dose-response curve could be from 0.01 µM to 10 µM. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the optimal range for your specific cell line and assay.

Q4: How does this compound affect cell viability?

A4: While this compound is primarily a glycogen phosphorylase inhibitor, high concentrations of any small molecule can potentially induce cytotoxicity. One study noted that this compound limited cell viability in 8505C anaplastic thyroid cancer cells. It is crucial to assess the cytotoxicity of this compound in your chosen cell line at the concentrations used in your dose-response experiments. This can be done using standard cell viability assays such as MTT, XTT, or a trypan blue exclusion assay.

Experimental Protocol: Generating a this compound Dose-Response Curve in Cultured Cells

This protocol outlines a method for treating cultured cells with a range of this compound concentrations and subsequently measuring intracellular glycogen content to generate a dose-response curve.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest (e.g., HepG2, MIN6, or primary hepatocytes)

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Glycogen Assay Kit (Colorimetric)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the glycogen assay kit.

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at 2X the final desired concentrations. It is important to ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the 2X this compound working solutions to the appropriate wells in triplicate.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

  • Measurement of Intracellular Glycogen:

    • Following the incubation period, proceed with the measurement of intracellular glycogen using a commercial colorimetric glycogen assay kit. A general procedure is outlined below, but it is crucial to follow the specific instructions provided with your chosen kit.

      • Cell Lysis: Wash the cells with PBS and then lyse the cells according to the kit's protocol. This typically involves homogenization in a specific buffer.

      • Enzymatic Hydrolysis of Glycogen: The cell lysates are then treated with an enzyme (e.g., amyloglucosidase) that hydrolyzes glycogen to glucose.

      • Glucose Detection: The amount of glucose produced is then quantified through a colorimetric reaction. This often involves a glucose oxidase-peroxidase coupled reaction that generates a colored product.

      • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Standard Curve: Generate a standard curve using the glycogen standards provided in the assay kit.

    • Calculate Glycogen Concentration: Determine the glycogen concentration in each well by interpolating from the standard curve.

    • Normalize Data: Normalize the glycogen concentration of the treated wells to the vehicle control wells.

    • Generate Dose-Response Curve: Plot the normalized glycogen content (as a percentage of the control) against the logarithm of the this compound concentration.

    • Determine IC50/EC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetIC50 (µM)Source
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)0.017
Human Liver Glycogen Phosphorylase a (huLGPa)0.034

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing.
"Edge effect" in the 96-well plate.To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or medium without cells.
Pipetting errors during reagent addition.Use calibrated pipettes and ensure proper pipetting technique.
Low or no response to this compound Low expression of glycogen phosphorylase in the chosen cell line.Select a cell line known to have significant glycogen metabolism (e.g., hepatocytes, muscle cells, or specific cancer cell lines).
Insufficient incubation time.Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration.
Degradation of this compound.Prepare fresh working solutions from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light and repeated freeze-thaw cycles.
Low cell permeability.While information on this compound's cell permeability is not readily available, if this is suspected, consider using cell lines with higher expression of relevant transporters or consult the literature for similar indole-based compounds.
High background in glycogen assay Endogenous glucose in cell lysates.Follow the glycogen assay kit's instructions for background subtraction, which usually involves a sample blank without the glycogen-hydrolyzing enzyme.
Contamination of reagents.Use fresh, sterile reagents.
Unexpected cytotoxicity High concentration of this compound.Perform a cytotoxicity assay (e.g., MTT or trypan blue) in parallel with your dose-response experiment to identify the concentration range that is non-toxic to your cells.
Off-target effects.At high concentrations, small molecules can have off-target effects. If unexpected phenotypes are observed, consider using lower concentrations or a different glycogen phosphorylase inhibitor as a control.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below the toxic level for your cell line (typically < 0.1% to 0.5%). Run a vehicle control with the highest concentration of DMSO used.

Visualizations

Signaling_Pathway cluster_legend Legend Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP Glycogen Phosphorylase CP316819 This compound CP316819->GP key_substrate Substrate/Product key_enzyme Enzyme key_inhibitor Inhibitor key_activation Activation key_inhibition Inhibition edge_activation edge_activation edge_inhibition edge_inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 prepare_cp Prepare serial dilutions of this compound incubate1->prepare_cp treat Treat cells with this compound and vehicle control incubate1->treat prepare_cp->treat incubate2 Incubate for desired duration (e.g., 24-72h) treat->incubate2 glycogen_assay Perform Glycogen Assay incubate2->glycogen_assay sub_lysis Cell Lysis glycogen_assay->sub_lysis sub_hydrolysis Glycogen Hydrolysis glycogen_assay->sub_hydrolysis sub_detection Colorimetric Detection glycogen_assay->sub_detection sub_lysis->sub_hydrolysis sub_hydrolysis->sub_detection read_plate Measure absorbance sub_detection->read_plate analyze Analyze data: Normalize to control, plot dose-response curve read_plate->analyze end End: Determine IC50/EC50 analyze->end

Caption: Workflow for generating a this compound dose-response curve.

References

Technical Support Center: Minimizing Compound-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity when using the glycogen phosphorylase inhibitor, CP-316819, and the p53-activating compound, CP-31398, in cell culture experiments.

Important Note on Compound Identification

It has come to our attention that there may be some confusion between two compounds with similar numerical designations: This compound and CP-31398 . These compounds have distinct mechanisms of action and associated toxicities. Please verify the identity of your compound before proceeding with the troubleshooting guides.

  • This compound is a selective inhibitor of glycogen phosphorylase.

  • CP-31398 is a compound reported to stabilize and activate the p53 tumor suppressor protein.

Section 1: Troubleshooting Guide for this compound

This compound is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis. While targeted in its action, high concentrations or specific cell line sensitivities can lead to cytotoxicity.

Frequently Asked Questions (FAQs) for this compound

Q1: I am observing unexpected levels of cell death after treating my cells with this compound. What is the likely cause?

A1: Unexpected cytotoxicity with this compound can arise from several factors:

  • High Concentration: The effective concentration for glycogen phosphorylase inhibition is in the low micromolar to nanomolar range[1][2]. Exceeding this range can lead to off-target effects and general cellular stress.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to disruptions in glucose metabolism. Cells that are highly dependent on glycogenolysis for energy may not tolerate its inhibition.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.

  • Compound Instability: While generally stable, prolonged incubation in culture medium at 37°C could lead to degradation into potentially more toxic byproducts.

Q2: What is a good starting concentration for my experiments with this compound?

A2: A good starting point is to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Based on published data, the IC50 values for inhibiting human skeletal muscle and liver glycogen phosphorylase are 0.017 µM and 0.034 µM, respectively[1][2]. For cell-based assays, a starting range of 0.1 µM to 10 µM is a reasonable starting point for a dose-response experiment.

Q3: How can I minimize the toxicity of this compound in my cell culture?

A3: To minimize toxicity, consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration that achieves the desired biological effect.

  • Time-Course Experiment: Determine the shortest incubation time necessary to observe the desired effect.

  • Glucose Supplementation: Since this compound inhibits glycogen breakdown, ensuring adequate glucose is available in the culture medium may alleviate some of the metabolic stress on the cells.

  • Serum Concentration: The presence of serum can sometimes mitigate compound toxicity. If you are using serum-free media, consider if a low percentage of serum is compatible with your experimental design.

Quantitative Data for this compound
ParameterValueSource
IC50 (huSMGPa) 0.017 µM[1]
IC50 (huLGPa) 0.034 µM

huSMGPa: human skeletal muscle glycogen phosphorylase a; huLGPa: human liver glycogen phosphorylase a

Signaling Pathway and Experimental Workflow

CP316819_Pathway Glycogenolysis Inhibition by this compound Glycogen Glycogen GP Glycogen Phosphorylase G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP->G1P CP316819 This compound CP316819->GP Inhibition

Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.

Section 2: Troubleshooting Guide for CP-31398

CP-31398 is a small molecule that has been reported to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. However, there are conflicting reports about its precise mechanism of action, with some studies suggesting it may act as a DNA intercalator, which can contribute to its toxicity.

Frequently Asked Questions (FAQs) for CP-31398

Q1: I am observing high levels of toxicity in my cell cultures, even at concentrations reported to be effective for p53 activation. Why is this happening?

A1: High toxicity with CP-31398 is a reported issue and can be attributed to several factors:

  • p53-Independent Toxicity: Some studies suggest that CP-31398 can induce cell death through p53-independent mechanisms. This could be due to off-target effects or its potential to intercalate with DNA.

  • Concentration-Dependent Effects: The concentration of CP-31398 is critical. While it can activate p53 at certain concentrations, higher concentrations are often associated with significant cytotoxicity that may not be specific to p53 activation.

  • Cell Line Specificity: The genetic background of your cell line, particularly the p53 status (wild-type, mutant, or null), will significantly influence its response to CP-31398.

Q2: How can I differentiate between p53-dependent and off-target toxic effects of CP-31398?

A2: To dissect the mechanism of CP-31398-induced toxicity, you can perform the following experiments:

  • Use p53-null cells: Compare the cytotoxic effects of CP-31398 on your cell line of interest with a p53-null cell line. If the toxicity is significantly lower in the p53-null cells, it suggests a p53-dependent mechanism.

  • p53 Knockdown: Use siRNA or shRNA to knock down p53 in your target cells and observe if this rescues them from CP-31398-induced cell death.

  • Analyze p53 Target Gene Expression: Measure the expression of known p53 target genes (e.g., p21, PUMA, BAX) after treatment. An increase in their expression would support a p53-mediated response.

Q3: What are the recommended working concentrations for CP-31398?

A3: The effective concentrations of CP-31398 can vary between cell lines. It is crucial to perform a dose-response curve. Published studies have used concentrations ranging from 5 µg/mL to 40 µg/mL (approximately 12 µM to 96 µM). It is advisable to start with a lower concentration and titrate up to find the optimal balance between p53 activation and non-specific toxicity.

Quantitative Data for CP-31398
Cell Linep53 StatusEffective Concentration for Apoptosis/ArrestSource
Glioma cell linesWild-type or MutantEC50: 10-36 µM
Rhabdomyosarcoma (A204)Wild-type10-40 µg/mL
Epidermoid Carcinoma (A431)Mutant20 µg/mL
Various Cancer Cell LinesWild-type, MutantApoptosis inducing

Signaling Pathway and Experimental Workflow

CP31398_Pathway p53 Activation Pathway by CP-31398 cluster_nucleus Nucleus p53 p53 (inactive) p53_active p53 (active) Degradation Proteasomal Degradation p53->Degradation mdm2 MDM2 mdm2->p53 Ubiquitination target_genes p21, BAX, PUMA p53_active->target_genes Transcription Apoptosis Apoptosis / Cell Cycle Arrest target_genes->Apoptosis CP31398 CP-31398 CP31398->p53 Stabilization

Caption: CP-31398 is reported to stabilize p53, leading to apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Toxicity Start High Cell Toxicity Observed Check_Conc Is the concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response (e.g., MTT assay) Check_Conc->Dose_Response No Check_Solvent Is the solvent concentration too high? Check_Conc->Check_Solvent Yes Dose_Response->Check_Solvent Solvent_Control Run Solvent-Only Control Check_Solvent->Solvent_Control Unsure Check_Incubation Is the incubation time too long? Check_Solvent->Check_Incubation No Solvent_Control->Check_Incubation Time_Course Perform Time-Course Experiment Check_Incubation->Time_Course Unsure Off_Target Suspect Off-Target Effects or p53-independent toxicity Check_Incubation->Off_Target No Time_Course->Off_Target Mechanism_Study Investigate Mechanism: - Use knockout/knockdown cells - Analyze target gene expression Off_Target->Mechanism_Study End Optimized Protocol Mechanism_Study->End

Caption: A logical workflow for troubleshooting unexpected compound toxicity.

Section 3: Experimental Protocols

Here are detailed methodologies for key experiments to assess and troubleshoot compound-induced toxicity.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest

    • 96-well culture plates

    • Compound stock solution (this compound or CP-31398)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V Staining)

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Materials:

    • Cells treated with the compound and control cells

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with the compound for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Treated and control cell lysates

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Assay buffer

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Lyse the treated and control cells and determine the protein concentration of the lysates.

    • Add 50-100 µg of protein from each lysate to separate wells of a 96-well plate.

    • Add assay buffer to each well.

    • Add the caspase-3 substrate to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

References

CP-316819 degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of potential degradation issues with the glycogen phosphorylase inhibitor, CP-316819.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 40 mg/mL and in ethanol at concentrations up to 100 mM. For most in vitro experiments, creating a stock solution in DMSO is a common practice.

Q2: How should I store this compound powder?

A2: Solid this compound is stable for at least four years when stored at -20°C.[1] It can be shipped at room temperature in the continental US.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2]

Q4: Can I store this compound solutions at room temperature?

A4: While some suppliers indicate that the solid compound can be stored at room temperature, it is generally not recommended to store solutions of this compound at room temperature for extended periods. The stability of the compound in solution at room temperature has not been extensively reported, and degradation may occur. For working solutions, fresh preparation from a frozen stock is recommended.

Q5: Are there any known degradation pathways for this compound?

A5: Currently, there is no publicly available information detailing the specific chemical degradation pathways of this compound under various stress conditions such as hydrolysis, oxidation, or photolysis. As with many complex organic molecules, it is prudent to protect it from harsh chemical environments, extreme pH, strong oxidizing agents, and prolonged exposure to light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected activity in bioassays. Degradation of this compound in stock or working solutions.- Prepare fresh stock solutions from solid compound.- Ensure proper storage of stock solutions at -80°C in single-use aliquots.- Avoid repeated freeze-thaw cycles.- Prepare working solutions fresh for each experiment.- Verify the purity of the solid compound if it has been stored for an extended period or under suboptimal conditions.
Precipitate formation in working solutions. Poor solubility in the final aqueous buffer or media.- Ensure the final concentration of DMSO (or other organic solvent) is compatible with your experimental system and does not exceed the solubility limit of this compound.- Consider using a vehicle with better solubilizing properties, such as a formulation containing PEG300 and Tween-80, for in vivo studies, but be mindful of the stability of such formulations over time.
Variability between experimental replicates. Inconsistent handling or storage of the compound.- Standardize the protocol for preparing and handling this compound solutions across all experiments.- Ensure all users are following the same storage and handling procedures.

Data Summary

While specific quantitative data on the degradation of this compound is not publicly available, the following table summarizes the recommended storage conditions to maintain its stability.

FormStorage TemperatureDurationStability
Solid-20°C≥ 4 yearsStable
Stock Solution-80°CUp to 6 monthsRecommended
Stock Solution-20°CUp to 1 monthRecommended

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex briefly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Workflow for Assessing Compound Stability (Adapted for this compound)

This is a generalized protocol for researchers who wish to perform their own stability assessment in the absence of published data.

  • Objective: To determine the stability of this compound in a specific experimental buffer or medium over time.

  • Materials:

    • This compound stock solution in DMSO

    • Experimental buffer/medium (e.g., cell culture medium, assay buffer)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

    • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area or concentration of this compound.

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

    • Compare the peak area of this compound at each time point to the initial peak area at t=0 to determine the percentage of the compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

G General Workflow for Handling this compound to Minimize Degradation cluster_storage Storage cluster_experiment Experimental Use cluster_avoid Practices to Avoid solid This compound (Solid) stock Stock Solution (in DMSO) solid->stock Dissolve aliquot Thaw Single-Use Aliquot stock->aliquot storage_conditions Store at -20°C (Solid) Store at -80°C (Stock) working Prepare Fresh Working Solution aliquot->working assay Perform Experiment working->assay freeze_thaw Repeated Freeze-Thaw prolonged_storage Prolonged Storage at Room Temp light_exposure Excessive Light Exposure

Caption: Workflow for handling this compound to minimize degradation.

G Troubleshooting Inconsistent Experimental Results cluster_compound Compound Integrity Checks cluster_protocol Protocol Review start Inconsistent Results check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock proper_storage Verify Proper Storage (-80°C, Aliquoted) check_compound->proper_storage purity Assess Purity of Solid check_compound->purity solubility Check Working Solution Solubility check_protocol->solubility handling Standardize Handling Procedures check_protocol->handling vehicle_control Include Vehicle Control check_protocol->vehicle_control end Consistent Results fresh_stock->end proper_storage->end purity->end solubility->end handling->end vehicle_control->end

Caption: Troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Comparative Guide to CP-316819 and Other Glycogen Phosphorylase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycogen phosphorylase inhibitor CP-316819 with other notable inhibitors. The information is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for type 2 diabetes by reducing hepatic glucose output.[1] This guide focuses on this compound, an indole-2-carboxamide derivative, and compares its performance against other well-documented GP inhibitors.

Mechanism of Action: Allosteric Inhibition

This compound and its analogue CP-91149 are allosteric inhibitors that bind to a novel inhibitor site on the glycogen phosphorylase dimer interface.[2][3] This binding stabilizes the less active T-state of the enzyme, preventing its transition to the active R-state.[4] Other inhibitors, such as the glucose analogues KB228 and BEVA335, exhibit a mixed-type inhibition.[2] BAY R3401, a dihydropyridine derivative, acts as a prodrug, with its active metabolite causing allosteric inhibition and promoting the dephosphorylation of phosphorylase a.

In Vitro Efficacy: A Quantitative Comparison

The inhibitory potency of these compounds against glycogen phosphorylase has been determined in various in vitro assays. The following table summarizes the available data for this compound and other selected inhibitors.

InhibitorTarget EnzymeKi (nM)IC50 (µM)Noteworthy Conditions
This compound Human Skeletal Muscle GP a (huSMGPa)-0.017-
Human Liver GP a (huLGPa)2090.034-
CP-91149 Human Liver GP a (HLGPa)-0.13In the presence of 7.5 mM glucose
Human Muscle GP a-0.2-
Human Muscle GP b-~0.3-
Brain GP-0.5In A549 cells
Rat Hepatocytes-2.1Glucagon-stimulated glycogenolysis
KB228 Muscle GP930-Mixed-type inhibition
BEVA335 -411--
BAY R3401 HL-7702 cells-27.06Inhibition of glycogenolysis
HepG2 cells-52.83Inhibition of glycogenolysis

In Vivo Efficacy in Animal Models

The ultimate test of a glycogen phosphorylase inhibitor's potential is its ability to lower blood glucose levels in vivo. The following table presents a summary of the effects observed in preclinical animal models of type 2 diabetes.

InhibitorAnimal ModelDoseRoute of AdministrationKey Findings
This compound Rats3 µmol/L (in perfusate)In situ muscle perfusionReduced GP activation at rest and during contraction.
CP-91149 Diabetic ob/ob mice25-50 mg/kgOralRapid (3h) glucose lowering by 100-120 mg/dl without hypoglycemia.
GPi688 Wistar rats125 µmol/kg-65% inhibition of glucagon-induced hyperglycemia.
Obese Zucker rats--100% inhibition of glucagon-induced hyperglycemia and 23% reduction in fasting blood glucose.
KB228 Chow-fed, obese, diabetic mice--Enhanced glucose sensitivity and increased hepatic glucose uptake.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental procedure, the following diagrams are provided.

Glycogenolysis_Inhibition Glucagon Glucagon GPCR GPCR Glucagon->GPCR AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + PK Phosphorylase Kinase (PK) PKA->PK + GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylation GPa Glycogen Phosphorylase a (Active) GPb->GPa Glycogen Glycogen GPa->Glycogen Glycogenolysis G1P Glucose-1-Phosphate Glycogen->G1P Glucose Glucose (Hepatic Output) G1P->Glucose Inhibitor This compound & Other GPis Inhibitor->GPa Inhibition Experimental_Workflow start Start prep Prepare Reagents: - Glycogen Phosphorylase a - Inhibitor Stock Solution - Substrates (Glycogen, Phosphate) start->prep incubation Incubate Enzyme with Inhibitor (or Vehicle) prep->incubation reaction Initiate Reaction with Addition of Substrates incubation->reaction measurement Measure Production of Glucose-1-Phosphate (e.g., colorimetric assay) reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->analysis end End analysis->end

References

A Head-to-Head Battle of Glycogen Phosphorylase Inhibitors: CP-316819 vs. CP-91149

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers in metabolic disease and oncology.

In the landscape of glycogenolysis research, the quest for potent and selective inhibitors of glycogen phosphorylase (GP) is paramount. Among the leading candidates are CP-316819 and its analog, CP-91149. Both are indole-carboxamide derivatives that have demonstrated significant efficacy in modulating glycogen metabolism, making them valuable tools for studying metabolic diseases like type 2 diabetes and exploring novel cancer therapies. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.

Quantitative Performance: A Comparative Analysis

The inhibitory potency of this compound and CP-91149 has been evaluated against various isoforms of glycogen phosphorylase. The following tables summarize their in vitro efficacy.

Table 1: Inhibitory Activity (IC50) against Glycogen Phosphorylase Isoforms

CompoundTarget IsoformIC50 (µM)Experimental Conditions
This compound Human Skeletal Muscle GP a (huSMGPa)0.017[1]In vitro enzyme assay
Human Liver GP a (huLGPa)0.034[1]In vitro enzyme assay
CP-91149 Human Liver GP a (HLGPa)0.13[2]In the presence of 7.5 mM glucose
Human Liver GP a (HLGPa)~1.0In the absence of glucose
Human Muscle GP a0.2[3]In vitro enzyme assay
Human Muscle GP b~0.3[3]In vitro enzyme assay
Brain GP0.5In A549 cells

Table 2: Cellular and In Vivo Efficacy

CompoundModel SystemEffective Concentration/DoseObserved Effect
This compound Anaplastic Thyroid Cancer (ATC) CellsNot specifiedLimited cell viability and increased glycogen content
In situ rat hindlimb3 µM (unbound free drug)Reduced glycogen phosphorylase activation at rest and during contraction
CP-91149 Primary Human HepatocytesIC50 ~2.1 µMInhibition of glucagon-stimulated glycogenolysis
Isolated Rat Hepatocytes10-100 µMDose-dependent inhibition of glucagon-stimulated glycogenolysis
Diabetic ob/ob mice25-50 mg/kg (oral)Rapid (3 hours) glucose lowering without hypoglycemia
A549 NSCLC cells10-30 µMGlycogen accumulation and growth retardation

Mechanism of Action: Allosteric Inhibition of Glycogen Phosphorylase

Both this compound and CP-91149 function as allosteric inhibitors of glycogen phosphorylase. They bind to a regulatory site on the enzyme, distinct from the active site, which stabilizes the inactive T-state conformation of the enzyme. This prevents the conformational change to the active R-state, thereby inhibiting the breakdown of glycogen into glucose-1-phosphate.

cluster_Glycogenolysis Glycogenolysis Pathway cluster_Inhibition Inhibitor Action Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GPa Glycogen Phosphorylase a (Active R-state) GPb Glycogen Phosphorylase b (Inactive T-state) GPa->GPb Protein Phosphatase 1 GPb->GPa Phosphorylase Kinase Inhibitor This compound / CP-91149 Inhibitor->GPb Allosteric Binding & Stabilization

Mechanism of allosteric inhibition of glycogen phosphorylase.

Experimental Protocols

In Vitro Glycogen Phosphorylase Inhibition Assay (Adapted from Martin et al. and validated by Ferreira et al.)

This protocol is designed to measure the activity of glycogen phosphorylase in the direction of glycogen synthesis by quantifying the release of inorganic phosphate.

  • Enzyme Preparation: Prepare a solution of rabbit muscle glycogen phosphorylase a (GPa) at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).

  • Inhibitor Incubation: In a 96-well plate, incubate 50 µL of the GPa solution with 10 µL of the test compound (this compound or CP-91149, dissolved in DMSO to the desired concentration) for 15 minutes at 37°C. A DMSO-only control should be included.

  • Reaction Initiation: Start the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Phosphate Quantification: Stop the reaction and measure the released inorganic phosphate by adding a colorimetric reagent such as BIOMOL® Green. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_Workflow In Vitro GP Inhibition Assay Workflow start Start prep_enzyme Prepare GPa Solution (0.38 U/mL in HEPES) start->prep_enzyme inc_inhibitor Incubate GPa with This compound or CP-91149 (15 min, 37°C) prep_enzyme->inc_inhibitor init_reaction Add Substrate Mix (G1P, Glycogen) inc_inhibitor->init_reaction inc_reaction Incubate Reaction (30 min, 37°C) init_reaction->inc_reaction quant_pi Quantify Inorganic Phosphate (Colorimetric) inc_reaction->quant_pi analyze Calculate % Inhibition and IC50 quant_pi->analyze end End analyze->end

Workflow for in vitro glycogen phosphorylase inhibition assay.
Cell-Based Glycogenolysis Assay (Adapted from Martin et al.)

This protocol measures the effect of the inhibitors on glycogenolysis in cultured cells.

  • Cell Culture and Labeling: Culture cells (e.g., primary human hepatocytes or A549 cells) to near confluence. Pre-label cellular glycogen by incubating the cells with [¹⁴C]glucose in the culture medium for a specified period (e.g., 24 hours).

  • Inhibitor Treatment: Wash the cells to remove excess radiolabel and then incubate with fresh medium containing the desired concentration of this compound or CP-91149 for a predetermined time (e.g., 1-3 hours).

  • Stimulation of Glycogenolysis: Induce glycogenolysis by adding a stimulating agent such as glucagon or forskolin to the medium.

  • Cell Lysis and Glycogen Isolation: After the stimulation period, wash the cells with PBS, lyse them, and isolate the glycogen.

  • Quantification: Quantify the amount of ¹⁴C-labeled glycogen remaining in the cells using scintillation counting.

  • Data Analysis: Compare the amount of remaining glycogen in treated cells to that in untreated (control) cells to determine the extent of glycogenolysis inhibition.

Discussion and Conclusion

Both this compound and CP-91149 are potent inhibitors of glycogen phosphorylase, with this compound demonstrating slightly lower IC₅₀ values against both liver and muscle isoforms in in vitro assays. This suggests that this compound may be a more potent inhibitor at the enzymatic level.

In cellular and in vivo studies, both compounds have shown significant biological effects. CP-91149 has been extensively characterized for its glucose-lowering effects in diabetic animal models and its ability to inhibit glycogenolysis in hepatocytes. This compound has also demonstrated efficacy in cellular models, including cancer cell lines, and in reducing glycogen phosphorylase activation in skeletal muscle.

The choice between this compound and CP-91149 will depend on the specific research question and experimental system. For studies requiring the highest in vitro potency, this compound may be the preferred choice. For in vivo studies targeting hyperglycemia, the extensive data available for CP-91149 provides a strong foundation. Given that this compound is an analog of CP-91149, they share a similar mechanism of action, and in many applications, their effects are likely to be comparable. Researchers are encouraged to consult the primary literature and consider pilot studies to determine the optimal inhibitor and concentration for their specific experimental setup.

References

Unveiling the Potency of CP-316819: A Comparative Guide to Glycogen Phosphorylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory activity of CP-316819 against other glycogen phosphorylase inhibitors. Supported by experimental data, this document provides a comprehensive overview to inform research and development decisions in metabolic and neurological disorders.

This compound has emerged as a potent and selective inhibitor of glycogen phosphorylase (GP), a critical enzyme in the regulation of glycogenolysis. This process, the breakdown of glycogen into glucose-1-phosphate, is a key pathway in maintaining glucose homeostasis. Dysregulation of glycogen metabolism is implicated in various diseases, including type 2 diabetes and certain neurological conditions. This guide details the inhibitory profile of this compound and compares its efficacy with other known inhibitors of glycogen phosphorylase.

Comparative Inhibitory Activity of Glycogen Phosphorylase Inhibitors

The inhibitory potency of various compounds against different isoforms of glycogen phosphorylase is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget Isoform(s)IC50 (µM)Additional Notes
This compound Human Skeletal Muscle GP (huSMGPa)0.017Selective inhibitor.
Human Liver GP (huLGPa)0.034Antihyperglycemic agent.
CP-91149 Human Liver GP a (HLGPa)0.13 (in the presence of 7.5 mM glucose)5- to 10-fold less potent in the absence of glucose.
Human Muscle GP a (hMGPa)0.2
Human Muscle GP b (hMGPb)~0.3
Brain GP0.5
Glucagon-stimulated glycogenolysis in primary human hepatocytes2.1
Urea Compound (CAS 648926-15-2) Human Liver GP (hlGPa)0.053Cell-permeable acyl urea compound.
Glucagon-induced glycogenolysis in hepatocytes0.38
Ingliforib (CP-368,296) Liver GP0.052
Brain GP0.150
Muscle GP0.352
Quercetagetin Dephosphorylated GP (GPb)9.7Flavonoid inhibitor.
Glucagon-stimulated glycogenolysis in primary cultured rat hepatocytes66.2
Quercetin Dephosphorylated GP (GPb)33.5Flavonoid inhibitor.
Glucagon-stimulated glycogenolysis in primary cultured rat hepatocytes68.7
Caffeine Skeletal Muscle GP aInhibits at 50-100 µMKnown allosteric inhibitor.

Experimental Protocols

Accurate validation of inhibitory activity is paramount. The following are detailed methodologies for key experiments used to assess the efficacy of glycogen phosphorylase inhibitors.

Glycogen Phosphorylase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of glycogen phosphorylase by detecting the production of glucose-1-phosphate (G1P).

Materials:

  • Glycogen Phosphorylase Assay Kit (commercially available kits from suppliers like Abcam or Sigma-Aldrich are recommended)

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well microplate

  • Purified water

  • Phosphate Buffered Saline (PBS)

  • Sample lysates (from cells or tissues)

  • Inhibitor compounds (e.g., this compound) at various concentrations

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 10^6) in ice-cold assay buffer provided in the kit.

    • Incubate the lysate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the clear supernatant for the assay. For tissue supernatants, further dilution with PBS may be necessary.

  • Standard Curve Preparation:

    • Prepare a G1P standard curve according to the kit's instructions. This typically involves serial dilutions of a provided G1P standard.

  • Reaction Setup:

    • Add samples, standards, positive control, and background controls to the wells of the 96-well plate.

    • For inhibitor testing, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Prepare a reaction mix containing assay buffer, glycogen, enzyme mix, developer, and substrate mix as per the kit's protocol.

    • Initiate the reaction by adding the reaction mix to the wells.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.

  • Data Analysis:

    • Subtract the background readings from the sample readings.

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the concentration of G1P produced using the standard curve.

    • Calculate the specific activity of glycogen phosphorylase.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate the glycogenolysis pathway and a typical workflow for validating inhibitor activity.

Glycogenolysis_Pathway cluster_enzyme Enzymatic Conversion Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Pi G6P Glucose-6-Phosphate G1P->G6P Glucose Glucose G6P->Glucose Bloodstream Bloodstream Glucose->Bloodstream GP Glycogen Phosphorylase PGM Phosphoglucomutase G6Pase Glucose-6-Phosphatase (Liver) CP316819 This compound CP316819->GP Inhibition

Glycogenolysis signaling pathway and the inhibitory action of this compound.

Inhibitor_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Enzyme and Inhibitor Solutions D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate (Glycogen) Solution E Initiate Reaction with Substrate B->E C Prepare Detection Reagents G Measure Product Formation (e.g., Colorimetric Reading) C->G D->E Add Enzyme-Inhibitor Complex F Incubate at 37°C E->F F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I

Comparative Selectivity Profile of CP-316819: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic selectivity of CP-316819, a potent inhibitor of glycogen phosphorylase. While comprehensive cross-reactivity data against a broad panel of enzymes is not extensively available in the public domain, this document summarizes the existing data on its selectivity for its primary target isoforms and outlines standard methodologies for assessing broader enzymatic cross-reactivity.

Understanding the Primary Target: Glycogen Phosphorylase

This compound is a well-characterized inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glucose homeostasis.[1][2] GP catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. This function is critical in various tissues, most notably the liver and skeletal muscle, for maintaining blood glucose levels and providing a ready source of energy.

Isoform Selectivity of this compound

While broad-spectrum enzymatic screening data for this compound is limited, studies have investigated its inhibitory activity against different isoforms of glycogen phosphorylase, primarily the liver (PYGL) and muscle (PYGM) isoforms. This provides insight into its relative selectivity.

Enzyme IsoformIC50 (µM)SpeciesNotes
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)0.017HumanData indicates high potency against the muscle isoform.[1][2]
Human Liver Glycogen Phosphorylase a (huLGPa)0.034HumanHigh potency is also observed against the liver isoform.[1]
Rat Liver Glycogen Phosphorylase a0.034 - 0.112RatDemonstrates potent inhibition in rat models.
Rat Muscle Glycogen Phosphorylase a1.448RatA study using the synonym GPi819 showed significantly lower potency against the muscle isoform compared to the liver isoform under specific assay conditions.

Note: The inhibitory potency of indole-based inhibitors like this compound can be influenced by the activation state of the enzyme and the presence of allosteric effectors such as glucose and AMP. This may contribute to variations in observed IC50 values across different studies and experimental conditions.

Assessing Broader Cross-Reactivity: A General Approach

To fully characterize the selectivity of an inhibitor like this compound, it is essential to screen it against a broad panel of enzymes, particularly kinases, which share structural similarities in their ATP-binding sites. The following section outlines a typical experimental protocol for such a screen.

Experimental Protocol: Kinase and Enzyme Panel Screening

This protocol describes a general procedure for assessing the cross-reactivity of a test compound against a panel of kinases and other enzymes.

Objective: To determine the inhibitory activity of this compound against a diverse panel of protein kinases and other relevant enzymes to assess its selectivity profile.

Materials:

  • Test compound (this compound)

  • Recombinant human kinases and other enzymes

  • Appropriate substrates for each enzyme (e.g., peptides, proteins)

  • ATP (for kinase assays)

  • Assay buffer (specific to each enzyme)

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, radio-labeled ATP)

  • Multi-well assay plates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound to determine IC50 values.

  • Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in the appropriate assay buffer.

  • Assay Reaction: a. In a multi-well plate, add the test compound at various concentrations. Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO). b. Add the specific enzyme to each well. c. Incubate the enzyme and compound mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C). d. Initiate the enzymatic reaction by adding the substrate and ATP (for kinases). e. Allow the reaction to proceed for a defined time.

  • Detection: a. Stop the reaction (if necessary). b. Add the detection reagent to quantify enzymatic activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, radioactivity for radiometric assays).

  • Data Analysis: a. Measure the signal from each well using a plate reader or scintillation counter. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.

Visualizing Key Processes

To further aid in understanding the context of this compound's activity and the assessment of its selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Glycogenolysis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Glucagon Glucagon GPCR GPCR Glucagon->GPCR Epinephrine Epinephrine Epinephrine->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Phosphorylates (Activates) GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Catalyzes breakdown of GPb->GPa G1P Glucose-1-Phosphate Glycogen->G1P CP316819 This compound CP316819->GPa Inhibits

Caption: Glycogenolysis signaling pathway highlighting the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound (this compound) Dilution Series C Dispense Compound to Assay Plate A->C B Prepare Enzyme Panel and Substrates D Add Enzyme and Incubate B->D C->D E Initiate Reaction with Substrate/ATP D->E F Add Detection Reagent and Read Signal E->F G Calculate Percent Inhibition F->G H Determine IC50 Values and Generate Selectivity Profile G->H

References

In Vitro Comparison of Glycogen Phosphorylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various glycogen phosphorylase (GP) inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological and experimental processes.

Glycogen phosphorylase is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for type 2 diabetes. This guide summarizes the in vitro efficacy of several classes of GP inhibitors, providing a valuable resource for the selection and development of new therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of various compounds against glycogen phosphorylase a (GPa), the active form of the enzyme, have been evaluated in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors. The following table summarizes the IC50 values for representative inhibitors from different chemical classes.

Inhibitor ClassInhibitorIC50 (µM)Enzyme SourceAssay DirectionReference
Synthetic CP-911490.58 ± 0.09Rabbit Muscle GPaGlycogen Synthesis[1]
0.22 ± 0.04 (in 10 mM glucose)Rabbit Muscle GPaGlycogen Synthesis[1]
Alkaloid Caffeine145 ± 11Rabbit Muscle GPaGlycogen Synthesis[1]
Polyphenol Ellagic Acid> 100 (40.6 ± 4.5 % inhibition at 100 µM)Rabbit Muscle GPaGlycogen Synthesis[1]
Flavonoids Norwogonin (Flavonoid 46)13.2 ± 1.4Rabbit Muscle GPaGlycogen Synthesis[2]
3.7 ± 0.5 (in 10 mM glucose)Rabbit Muscle GPaGlycogen Synthesis
Chrysin (Flavonoid 38)23.5 ± 2.9Rabbit Muscle GPaGlycogen Synthesis
Baicalein (Flavonoid 47)11.2 ± 1.5Rabbit Muscle GPaGlycogen Breakdown
2-Styrylchromone Derivatives Compound 3210.3 ± 0.9Rabbit Muscle GPaGlycogen Synthesis
Compound 3312.1 ± 1.1Rabbit Muscle GPaGlycogen Synthesis

Experimental Protocols

The following is a detailed protocol for a typical in vitro colorimetric assay to determine the inhibitory activity of compounds against glycogen phosphorylase. This method measures the amount of inorganic phosphate produced during the synthesis of glycogen from glucose-1-phosphate.

Materials:

  • Rabbit muscle glycogen phosphorylase a (GPa)

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Glucose-1-phosphate

  • Glycogen

  • Test inhibitor compounds dissolved in DMSO

  • BIOMOL® Green reagent (for phosphate detection)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of rabbit muscle GPa at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).

  • Inhibitor Incubation:

    • Add 50 µL of the GPa solution to each well of a 96-well plate.

    • Add 10 µL of the test inhibitor compound at various concentrations (dissolved in DMSO) to the wells. For the control, add 10 µL of DMSO without the inhibitor.

    • Incubate the plate for 15 minutes at 37°C.

  • Initiation of Catalytic Reaction:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.

    • Add 45 µL of the reaction buffer to each well to start the enzymatic reaction.

    • Incubate the plate for 30 minutes at 37°C.

  • Phosphate Detection:

    • Add 130 µL of BIOMOL® Green reagent to each well to stop the reaction and initiate color development.

    • Incubate at room temperature for 20-30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

// Node Definitions Glucagon [label="Glucagon", fillcolor="#EA4335", fontcolor="#202124"]; GPCR [label="Glucagon Receptor\n(GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_Protein [label="G Protein (Gs)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKA_inactive [label="Inactive PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_active [label="Active PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_inactive [label="Inactive\nPhosphorylase Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_active [label="Active\nPhosphorylase Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPb [label="Glycogen Phosphorylase b\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPa [label="Glycogen Phosphorylase a\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycogen [label="Glycogen", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1P [label="Glucose-1-Phosphate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glucagon -> GPCR [label="Binds to"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> cAMP [headlabel=" ", taillabel=" ", arrowhead=normal, style=dashed, color="#5F6368", constraint=false]; AC -> cAMP [label="Converts ATP to", arrowhead=none, style=invis]; cAMP -> PKA_inactive [label="Activates"]; PKA_inactive -> PKA_active; PKA_active -> PK_inactive [label="Phosphorylates"]; PK_inactive -> PK_active; PK_active -> GPb [label="Phosphorylates"]; GPb -> GPa; GPa -> Glycogen [label="Breaks down"]; Glycogen -> G1P;

// Invisible edges for layout PKA_active -> ATP [style=invis]; PK_active -> ATP [style=invis]; GPa -> ATP [style=invis]; } END_DOT Caption: Glucagon-stimulated glycogenolysis signaling pathway.

Experimental Workflow

// Node Definitions Prep [label="1. Preparation of Reagents\n(Enzyme, Buffer, Substrates, Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="2. Pre-incubation\n(Enzyme + Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Reaction Initiation\n(Addition of Substrates)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="4. Reaction Incubation\n(37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="5. Signal Detection\n(Addition of Detection Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="6. Measurement\n(Absorbance Reading)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Data Analysis\n(% Inhibition, IC50)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> Incubate; Incubate -> Reaction; Reaction -> Incubate2; Incubate2 -> Detection; Detection -> Measure; Measure -> Analysis; } END_DOT Caption: Experimental workflow for in vitro enzyme inhibition assay.

References

CP-316819: A Comparative Guide to its Specificity for Liver vs. Muscle Glycogen Phosphorylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-316819, a selective inhibitor of glycogen phosphorylase (GP), and its specificity for the liver (PYGL) versus the muscle (PYGM) isoform. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways and experimental workflows.

Quantitative Comparison of Glycogen Phosphorylase Inhibitors

This compound exhibits a degree of selectivity for the muscle isoform of glycogen phosphorylase over the liver isoform, although achieving high specificity remains a challenge in drug development. The following tables summarize the inhibitory potency (IC50) of this compound and other notable glycogen phosphorylase inhibitors against both liver and muscle isoforms.

Table 1: Inhibitory Activity (IC50) of this compound

IsoformSpeciesIC50 (nM)Reference
Liver (huLGPa)Human34[1][2]
Muscle (huSMGPa)Human17[1][2]

huLGPa: human liver glycogen phosphorylase a; huSMGPa: human skeletal muscle glycogen phosphorylase a

Table 2: Comparative Inhibitory Activity (IC50) of Other Glycogen Phosphorylase Inhibitors

InhibitorIsoformSpeciesIC50 (nM)Reference
Ingliforib (CP-368296) Liver-52
Muscle-352
Brain-150
AVE5688 Muscle (rmGPb)Rabbit430
Muscle (rmGPa)Rabbit915
CP320626 Liver (hlGPa)Human205
Glycogen phosphorylase-IN-2 --4 (Ki = 1.9 nM)

rmGPb: rabbit muscle glycogen phosphorylase b; rmGPa: rabbit muscle glycogen phosphorylase a; hlGPa: human liver glycogen phosphorylase a

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on glycogen phosphorylase is typically performed using a glycogen phosphorylase activity assay.

Detailed Methodology: Glycogen Phosphorylase Activity Assay

This protocol outlines the key steps for determining the IC50 value of an inhibitor for glycogen phosphorylase.

Objective: To measure the enzymatic activity of glycogen phosphorylase in the presence of varying concentrations of an inhibitor to determine the half-maximal inhibitory concentration (IC50).

Principle: The assay measures the production of glucose-1-phosphate (G1P) from glycogen. The amount of G1P produced is quantified using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

Materials:

  • Purified recombinant human liver glycogen phosphorylase a (huLGPa) and human skeletal muscle glycogen phosphorylase a (huSMGPa)

  • Glycogen (from rabbit liver)

  • Glucose-1-phosphate (G1P) standard

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2)

  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)

  • Coupled enzyme mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)

  • NADP+

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (e.g., this compound) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of glycogen phosphorylase (liver or muscle isoform) in assay buffer to the desired concentration.

    • Prepare a reaction mixture containing glycogen and NADP+ in assay buffer.

    • Prepare a G1P standard curve by serially diluting the G1P stock solution.

  • Assay Protocol:

    • Add a small volume of the diluted inhibitor solutions to the wells of a 96-well plate. Include a control with buffer and DMSO only (no inhibitor).

    • Add the glycogen phosphorylase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the reaction mixture containing glycogen and NADP+.

    • Immediately add the coupled enzyme mix to all wells.

    • Monitor the increase in absorbance or fluorescence (due to the production of NADPH) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH production) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflow

The regulation of glycogen phosphorylase differs significantly between the liver and skeletal muscle, reflecting their distinct physiological roles.

Signaling Pathways

The following diagrams illustrate the key regulatory pathways for liver and muscle glycogen phosphorylase.

Liver_GP_Regulation cluster_hormonal Hormonal Activation cluster_inhibition Inhibition Glucagon Glucagon GPCR GPCR Glucagon->GPCR + AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + PK Phosphorylase Kinase (PK) PKA->PK + GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylation + GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Glycogenolysis GPb->GPa Dephosphorylation - G1P Glucose-1-Phosphate Glycogen->G1P Glucose Glucose (High) Glucose->GPa - (Allosteric) Insulin Insulin PP1 Protein Phosphatase 1 (PP1) Insulin->PP1 + PP1->GPa -

Caption: Hormonal and allosteric regulation of liver glycogen phosphorylase.

Muscle_GP_Regulation cluster_hormonal Hormonal/Neuronal Activation cluster_allosteric Allosteric Regulation Epinephrine Epinephrine Beta_AR β-Adrenergic Receptor Epinephrine->Beta_AR + AC Adenylyl Cyclase Beta_AR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + PK Phosphorylase Kinase (PK) PKA->PK + GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylation + GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Glycogenolysis GPb->GPa Dephosphorylation - G1P Glucose-1-Phosphate Glycogen->G1P AMP AMP (High) AMP->GPb + (Allosteric) ATP ATP (High) ATP->GPb - (Allosteric) Ca2 Ca2+ (High) Ca2->PK +

Caption: Regulation of muscle glycogen phosphorylase by hormones and allosteric effectors.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing glycogen phosphorylase inhibitors.

Experimental_Workflow start Start compound_library Compound Library (e.g., this compound analogs) start->compound_library primary_screen Primary Screening (Single Concentration) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active Compounds end End hit_identification->end Inactive Compounds isoform_selectivity Isoform Selectivity Assay (Liver vs. Muscle GP) dose_response->isoform_selectivity lead_optimization Lead Optimization isoform_selectivity->lead_optimization lead_optimization->end

Caption: A generalized workflow for glycogen phosphorylase inhibitor discovery.

References

Reproducibility of CP-316819's Effects on Neuronal Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glycogen phosphorylase inhibitor CP-316819 with alternative neuroprotective compounds, focusing on the reproducibility of their effects on neuronal function. Experimental data from various studies are presented to offer an objective analysis of performance, alongside detailed methodologies for key experiments.

Introduction to this compound and a central question of reproducibility of its effects

This compound is a potent inhibitor of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. In the context of neuronal function, this compound has been investigated for its neuroprotective effects, primarily by increasing the brain's glycogen stores. These glycogen reserves, located mainly in astrocytes, can serve as an alternative energy source for neurons during periods of metabolic stress, such as hypoglycemia or ischemia. The central question surrounding this compound is the consistency and reproducibility of its neuroprotective effects across different experimental models and laboratories. This guide aims to address this by comparing its reported efficacy with that of other glycogen phosphorylase inhibitors and compounds with alternative neuroprotective mechanisms.

Comparative Analysis of Neuroprotective Compounds

The following table summarizes the quantitative data on the effects of this compound and selected alternative compounds on neuronal function. The alternatives include other glycogen phosphorylase inhibitors (DAB, CP-91149) and a compound with a different neuroprotective mechanism (Memantine).

CompoundMechanism of ActionModel SystemKey Quantitative EffectsReference
This compound Glycogen Phosphorylase InhibitorRat model of insulin-induced hypoglycemia- 88 ± 3% increase in brain glycogen content. - Prolonged brain electrical activity by 91 ± 14 min during severe hypoglycemia. - Markedly reduced neuronal death in the hippocampus.[1][2][3]
Mouse model of cerebral ischemia-reperfusion injury- Dose-dependent reduction in infarct volume. - Decreased apoptosis of brain tissue. - Improved integrity of brain tissue and reduced oxidative stress.[4][5]
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) Glycogen Phosphorylase and Synthase InhibitorIsolated mouse optic nerve- Severely reduced the ability to sustain evoked compound action potentials in the absence of glucose.
Chick brain (memory formation)- Blocked memory formation when injected at specific times after training.
CP-91149 Glycogen Phosphorylase InhibitorDiabetic ob/ob mice- Lowered plasma glucose levels by 100-120 mg/dl within 3 hours without causing hypoglycemia.
A549 non-small cell lung carcinoma cells (expressing brain GP)- IC50 of 0.5 μM for brain glycogen phosphorylase. - Induced glycogen accumulation and growth inhibition.
Memantine NMDA Receptor AntagonistRat model of severe hypoglycemia- 35% reduction in cortical neuronal damage (FJB staining) when administered after hypoglycemia.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below for key assays.

In Vivo Hypoglycemia Model

Objective: To assess the neuroprotective effects of a compound against hypoglycemia-induced neuronal damage in rats.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Drug Administration: this compound (or alternative compound/vehicle) is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) dissolved in an appropriate vehicle.

  • Induction of Hypoglycemia: After a fasting period (e.g., 15-16 hours), insulin (e.g., 10 U/kg, i.p.) is administered to induce hypoglycemia.

  • Monitoring:

    • Blood Glucose: Blood glucose levels are monitored regularly from tail vein samples.

    • Electroencephalogram (EEG): Cortical EEG is recorded to monitor brain electrical activity. The onset of an isoelectric EEG is a key endpoint indicating severe neuroglycopenia.

  • Termination and Tissue Collection: After a predetermined period of isoelectric EEG (e.g., 30 minutes), hypoglycemia is reversed with a glucose infusion. Animals are survived for a set period (e.g., 7 days) before being euthanized for brain tissue collection.

  • Outcome Measures:

    • Histological Analysis: Brain sections are stained (e.g., with Hematoxylin and Eosin or Fluoro-Jade B) to quantify neuronal death in vulnerable regions like the hippocampus.

    • Brain Glycogen Measurement: Brain tissue is rapidly frozen, and glycogen content is measured using an enzymatic assay with amyloglucosidase.

Cerebral Ischemia-Reperfusion Model

Objective: To evaluate the neuroprotective effects of a compound against stroke-induced brain injury in mice.

Protocol:

  • Animal Model: Adult male mice are used.

  • Drug Administration: The test compound (e.g., a novel glycogen phosphorylase inhibitor) is administered daily for a week prior to the ischemic insult at various doses (e.g., 1.25, 2.5, 5 mg/kg/day).

  • Induction of Ischemia: Cerebral ischemia is induced by bilateral common carotid artery ligation for a specific duration, followed by reperfusion.

  • Outcome Measures (post-reperfusion):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Apoptosis: Apoptotic cells in the brain tissue are detected using TUNEL staining or caspase-3 immunohistochemistry.

    • Oxidative Stress: Levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) are measured in brain homogenates.

Visualizing Pathways and Processes

To further clarify the mechanisms and experimental designs discussed, the following diagrams were generated using the DOT language.

Signaling Pathway of this compound

cluster_Astrocyte Astrocyte cluster_Neuron Neuron Glycogen Glycogen Glycogenolysis Glycogenolysis Glycogen->Glycogenolysis G1P Glucose-1-Phosphate Energy Energy (ATP) G1P->Energy Provides Substrate (via lactate shuttle) Glycogenolysis->G1P Glycogen Phosphorylase Neuroprotection Neuroprotection Energy->Neuroprotection Maintains Neuronal Function CP316819 This compound CP316819->Glycogenolysis Inhibits Hypoglycemia Hypoglycemia/ Ischemia Hypoglycemia->Energy Depletes

Caption: Signaling pathway of this compound in providing neuroprotection.

Experimental Workflow for a Reproducibility Study

cluster_Animal_Preparation Animal Preparation cluster_Intervention Intervention cluster_Model_Induction Model Induction cluster_Data_Collection Data Collection cluster_Analysis Analysis Acclimatization Acclimatization of Animals Randomization Randomization into Groups Acclimatization->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Treatment Groups: - Vehicle - this compound - Alternative Compound Hypoglycemia_Induction Induction of Hypoglycemia Drug_Admin->Hypoglycemia_Induction e.g., Insulin Injection EEG_Monitoring EEG & Blood Glucose Monitoring Hypoglycemia_Induction->EEG_Monitoring Tissue_Harvest Tissue Harvesting EEG_Monitoring->Tissue_Harvest Histology Histological Analysis Tissue_Harvest->Histology Glycogen_Assay Brain Glycogen Measurement Tissue_Harvest->Glycogen_Assay Data_Analysis Statistical Analysis Histology->Data_Analysis Glycogen_Assay->Data_Analysis Conclusion Conclusion on Reproducibility Data_Analysis->Conclusion

Caption: Experimental workflow for a study on the reproducibility of this compound's effects.

Logical Flow for Assessing Neuroprotection

Start Start: Hypothesis (Compound is neuroprotective) Model Select Animal Model (e.g., Hypoglycemia, Ischemia) Start->Model Groups Define Treatment Groups (Vehicle, Compound, Comparator) Model->Groups Endpoint Define Primary Endpoint (e.g., Neuronal Survival, Infarct Volume) Groups->Endpoint Experiment Conduct Experiment Endpoint->Experiment Collect_Data Collect Data Experiment->Collect_Data Analyze Analyze Data Collect_Data->Analyze Result Significant Neuroprotection? Analyze->Result Conclusion_P Conclusion: Compound is Neuroprotective Result->Conclusion_P Yes Conclusion_N Conclusion: No Significant Neuroprotection Result->Conclusion_N No Refine Refine Hypothesis/ Experimental Design Conclusion_N->Refine Refine->Model

Caption: Logical flow for assessing the neuroprotective effects of a compound.

References

Benchmarking CP-316819: A Comparative Guide to Newer Glycogen Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glycogen phosphorylase inhibitor CP-316819 with newer alternatives, focusing on their inhibitory potency and mechanisms of action. The information is intended to assist researchers in selecting the appropriate tools for their studies in metabolic disease and oncology.

Introduction to Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate. By inhibiting this enzyme, it is possible to decrease endogenous glucose production, a therapeutic strategy that has been explored for type 2 diabetes. More recently, the role of glycogen metabolism in cancer cell survival and proliferation has brought GP inhibitors to the forefront of oncology research. This compound is a potent and selective inhibitor of glycogen phosphorylase. This guide benchmarks its performance against other notable inhibitors.

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and newer glycogen phosphorylase inhibitors. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme isoform, substrate concentrations, and the presence of allosteric modulators like glucose.

InhibitorTarget EnzymeIC50 (µM)Experimental ConditionsReference
This compound Human Skeletal Muscle GP a (huSMGPa)0.017-[1]
Human Liver GP a (huLGPa)0.034-[1]
CP-91149 Human Liver GP a (HLGPa)0.13In the presence of 7.5 mM glucose[2][3]
Human Muscle GP a0.2-[3]
Human Muscle GP b~0.3-
Brain GP0.5A549 non-small cell lung carcinoma cells
BAY R3401 (active metabolite BAY W1807) Muscle GP a and b-Acts as an allosteric inhibitor and promotes dephosphorylation of GP a. Specific IC50 values are not readily available.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Glycogenolysis_Pathway cluster_regulation Regulation Glycogen Glycogen GP Glycogen Phosphorylase Glycogen->GP G1P Glucose-1-Phosphate Glucose Glucose G1P->Glucose Phosphoglucomutase, Glucose-6-phosphatase GP->G1P Inhibitor This compound / Newer Inhibitors Inhibitor->GP Glucagon Glucagon Glucagon->GP + Insulin Insulin Insulin->GP -

Caption: Glycogenolysis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Glycogen Phosphorylase Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitors This compound & Newer Inhibitors (Varying Concentrations) Inhibitors->Incubation Substrate Glucose-1-Phosphate & Glycogen Reaction Initiate Reaction with Substrates Substrate->Reaction Incubation->Reaction Detection Measure Phosphate Release (Colorimetric Assay) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50

Caption: General experimental workflow for determining IC50 values of GP inhibitors.

Experimental Protocols

The following is a representative protocol for a glycogen phosphorylase inhibition assay, based on methods described for CP-91149, which can be adapted for comparing this compound with other inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against glycogen phosphorylase a.

Materials:

  • Human liver glycogen phosphorylase a (HLGPa)

  • This compound and other test inhibitors

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl, 100 mM)

  • Magnesium chloride (MgCl2, 2.5 mM)

  • Glucose-1-phosphate (G1P)

  • Glycogen

  • Malachite green reagent

  • Ammonium molybdate

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl2.

    • Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors to be tested.

    • Prepare a substrate solution containing G1P and glycogen in the reaction buffer.

    • Prepare the malachite green colorimetric reagent.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed amount of HLGPa to each well.

    • Add varying concentrations of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor like CP-91149).

    • Incubate the enzyme and inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution (G1P and glycogen) to each well.

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes at 37°C).

  • Detection of Phosphate Release:

    • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from G1P.

    • Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Protocol for CP-316819

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for CP-316819, a selective glycogen phosphorylase inhibitor. The guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.

PropertyValueSource
Molecular Weight 415.87 g/mol
Molecular Formula C₂₁H₂₂ClN₃O₄
Purity ≥98%
Appearance Solid
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Temperature Store at room temperature or -20°C
Stability ≥ 4 years when stored at -20°C
CAS Number 186392-43-8

Proper Disposal Procedures

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect waste this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

    • Solutions: Solutions of this compound in solvents like DMSO or ethanol should be disposed of as hazardous liquid waste. Do not pour down the drain. Collect in a sealable, labeled container designated for flammable liquid waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Flammable Liquid" for solutions, "Toxic" as a precaution for the solid).

  • Storage of Waste: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Ensure containers are tightly sealed.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a chemical waste pickup.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of cleaning materials as hazardous waste.

Important Considerations:

  • Do Not dispose of this compound in the regular trash.

  • Do Not dispose of this compound solutions down the sanitary sewer.

  • Do Not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of this compound assess_form Assess the form of the waste start->assess_form solid_waste Solid this compound or contaminated solids assess_form->solid_waste Solid liquid_waste This compound solution (e.g., in DMSO, Ethanol) assess_form->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid store_waste Store waste in designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling CP-316819

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds like CP-316819 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Quantitative Data Summary

A structured overview of the key quantitative parameters for this compound is essential for quick reference and safe handling.

ParameterValueSource
Storage Temperature -20°CCayman Chemical
Purity ≥98%Cayman Chemical
Solubility in DMSO 40 mg/mLCayman Chemical
Formulation A solidCayman Chemical
Molecular Weight 415.9 g/mol Cayman Chemical

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and respiratory exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially when handling the pure compound or preparing solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

  • Lab Coat: A fully buttoned lab coat, preferably with elastic cuffs, should be worn to protect street clothes and skin.

  • Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing the solid compound, a properly fitted respirator (e.g., N95 or higher) is necessary. All work with the solid form outside of a certified chemical fume hood should be done with appropriate respiratory protection.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical to maintaining a safe laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a clearly labeled, sealed container at -20°C in a designated and restricted-access area.

  • Maintain an accurate inventory of the compound.

2. Handling and Experimental Use:

  • All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Use dedicated glassware and equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Avoid eating, drinking, or applying cosmetics in the laboratory where the compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small spills of the solid, carefully wipe with a damp paper towel (wearing appropriate PPE) to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Place all contaminated materials in a sealed container and dispose of as hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent.

4. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and experimental waste, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be adapted for any work involving this compound.

Preparation of a Stock Solution (Example):

  • Don all required personal protective equipment.

  • Perform all operations within a certified chemical fume hood.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Carefully weigh the desired amount of the solid compound.

  • Slowly add the appropriate volume of dimethyl sulfoxide (DMSO) to the solid to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).

  • Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at -20°C.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow Receiving Receiving Inspect container for damage Storage Storage -20°C in a secure, labeled location Receiving->Storage Store Immediately PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Storage->PPE Before Handling Handling Handling in Controlled Environment (Fume Hood / Glove Box) PPE->Handling Proceed to Handling Experiment Experimental Use (e.g., Solution Preparation) Handling->Experiment Perform Experiment Decontamination Decontamination Clean workspace and equipment Experiment->Decontamination After Experiment Waste_Collection Waste Collection Segregate hazardous waste Experiment->Waste_Collection During & After Experiment Decontamination->Waste_Collection Dispose of Contaminated Materials Disposal Disposal Follow institutional and regulatory guidelines Waste_Collection->Disposal Final Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-316819
Reactant of Route 2
Reactant of Route 2
CP-316819

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.